PF-06263276
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
[2-[6-(2-ethyl-5-fluoro-4-hydroxyphenyl)-1H-indazol-3-yl]-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]-(5-piperidin-1-ylpyrazin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31FN8O2/c1-2-18-13-27(41)22(32)14-21(18)19-6-7-20-24(12-19)37-38-29(20)30-35-23-8-11-40(17-26(23)36-30)31(42)25-15-34-28(16-33-25)39-9-4-3-5-10-39/h6-7,12-16,41H,2-5,8-11,17H2,1H3,(H,35,36)(H,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJGNPSZQSWJCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1C2=CC3=C(C=C2)C(=NN3)C4=NC5=C(N4)CN(CC5)C(=O)C6=CN=C(C=N6)N7CCCCC7)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31FN8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421502-62-6 | |
| Record name | PF-06263276 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421502626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-06263276 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86YZ7HCC8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: In Vitro Mechanism of Action of PF-06263276
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-06263276 is a potent, small-molecule, pan-Janus kinase (JAK) inhibitor. Its primary mechanism of action is the competitive inhibition of the ATP-binding site of the JAK family of tyrosine kinases, including JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). This inhibition effectively blocks the downstream signaling of multiple cytokines, growth factors, and hormones that are integral to inflammatory and immune responses. In vitro studies have demonstrated that this compound potently inhibits the catalytic activity of all four JAK isoforms and subsequently blocks the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins in response to cytokine stimulation in human whole blood. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, including detailed experimental protocols, quantitative data, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Pan-JAK Inhibition
This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of the Janus kinase family. The JAK-STAT signaling pathway is a critical cascade for transducing extracellular signals from a wide array of cytokines and growth factors into a transcriptional response. Upon ligand binding, cytokine receptors dimerize, bringing associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, dimerize, translocate to the nucleus, and modulate the expression of target genes involved in inflammation, immunity, and hematopoiesis.
By binding to the ATP-binding pocket of JAKs, this compound prevents the transfer of phosphate from ATP to the kinase and its substrates, thereby blocking the entire downstream signaling cascade.
Signaling Pathway Diagram
The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention by this compound.
PF-06263276: A Comprehensive Technical Guide to its JAK Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the Janus kinase (JAK) selectivity profile of PF-06263276, a potent pan-JAK inhibitor. This document outlines the quantitative measures of its inhibitory activity, the detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.
Core Data Presentation
The inhibitory activity of this compound against the four members of the JAK family is summarized below. The data is presented as half-maximal inhibitory concentrations (IC50), providing a quantitative measure of the compound's potency.
| Kinase | Biochemical IC50 (nM) | Cellular IC50 (µM) |
| JAK1 | 2.2[1] | 0.62 - 5.2 (in human whole blood)[1] |
| JAK2 | 23.1[1] | 0.62 - 5.2 (in human whole blood)[1] |
| JAK3 | 59.9[1] | 0.62 - 5.2 (in human whole blood)[1] |
| TYK2 | 29.7[1] | 0.62 - 5.2 (in human whole blood)[1] |
Note: The cellular IC50 values represent the inhibition of STAT phosphorylation induced by a variety of cytokines, including IFNα, IL-23, IL-4, IL-6, and GM-CSF, in human whole blood assays.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's JAK selectivity profile. These protocols are based on established methods for evaluating JAK inhibitors.
Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of a specific JAK isoform.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP (Adenosine triphosphate)
-
Specific peptide substrate for each kinase
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (or other test compounds) at various concentrations
-
Europium-labeled anti-phospho-substrate antibody (Donor)
-
Allophycocyanin (APC)-labeled streptavidin or other suitable acceptor (Acceptor)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the JAK enzyme and its corresponding biotinylated peptide substrate in the assay buffer to the desired concentrations.
-
Reaction Initiation: In a 384-well plate, add the test compound, the specific JAK enzyme, and the peptide substrate. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding a solution containing EDTA. Add the TR-FRET detection reagents (Europium-labeled antibody and APC-labeled acceptor).
-
Signal Measurement: Incubate for a further period (e.g., 60 minutes) to allow for antibody binding. Measure the TR-FRET signal on a compatible plate reader (Excitation: ~340 nm, Emission: ~615 nm for Europium and ~665 nm for APC).
-
Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Determine the percent inhibition for each compound concentration relative to a no-inhibitor control. Fit the data to a dose-response curve to calculate the IC50 value.
Cellular Assay: Inhibition of STAT Phosphorylation in Human Whole Blood
This assay measures the ability of a compound to inhibit cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins in a physiologically relevant context.
Materials:
-
Freshly drawn human whole blood collected in sodium heparin tubes
-
Cytokines (e.g., IL-6 for JAK1/2, IL-4 for JAK1/3, GM-CSF for JAK2)
-
This compound (or other test compounds) at various concentrations
-
Phosphate-Buffered Saline (PBS)
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated antibodies against specific cell surface markers (e.g., CD4) and phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5)
-
Flow cytometer
Procedure:
-
Compound Incubation: Aliquot whole blood into 96-well plates. Add serial dilutions of this compound and incubate at 37°C for a specified period (e.g., 60 minutes).
-
Cytokine Stimulation: Add the appropriate cytokine to stimulate the specific JAK/STAT pathway and incubate at 37°C for a short period (e.g., 15-30 minutes).
-
Fixation and Lysis: Stop the stimulation by adding a fixation buffer to crosslink proteins and lyse the red blood cells.
-
Permeabilization: Wash the cells with PBS and then add a permeabilization buffer to allow for intracellular staining.
-
Antibody Staining: Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against cell surface markers and intracellular phospho-STAT proteins.
-
Flow Cytometry Analysis: Wash the cells and acquire data on a flow cytometer. Gate on the specific cell population of interest (e.g., CD4+ T cells).
-
Data Analysis: Determine the median fluorescence intensity (MFI) of the phospho-STAT signal in the target cell population for each compound concentration. Calculate the percent inhibition relative to the cytokine-stimulated control without inhibitor and determine the IC50 value.
Mandatory Visualizations
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Biochemical Kinase Assay
Caption: Workflow for a typical biochemical kinase inhibition assay.
Experimental Workflow for Cellular pSTAT Assay
Caption: Workflow for a cellular STAT phosphorylation inhibition assay.
References
The Discovery and Design of PF-06263276: A Pan-Janus Kinase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PF-06263276 is a potent, selective, pan-Janus kinase (JAK) inhibitor developed by Pfizer for the topical and inhaled treatment of inflammatory diseases.[1][2][3][4] This technical guide provides a comprehensive overview of the discovery, design, and preclinical characterization of this compound, with a focus on its mechanism of action, biochemical and cellular activity, and the experimental methodologies employed in its evaluation.
Introduction: The Role of JAKs in Inflammation
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases comprising four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[5][6] They play a critical role in mediating signal transduction for a wide array of cytokines, interferons, and hormones that are central to immune function and inflammation.[5][6] The JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is a key cascade in the immune response. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of the receptor and the subsequent recruitment and phosphorylation of STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation, proliferation, and immune cell differentiation. Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory disorders, making JAKs attractive therapeutic targets.[5]
The Discovery of this compound: A Structure-Based Approach
The discovery of this compound stemmed from a structure-based computational approach aimed at identifying novel JAK inhibitors with a "type 1.5" binding mode, extending beyond the ATP-binding site.[1][2][3][4] This strategy led to the identification of a series of potent and selective indazole-based pan-JAK inhibitors. Optimization of this series for enhanced potency and a prolonged duration of action, suitable for topical and inhaled delivery, culminated in the selection of this compound as a clinical candidate.[1][2][3][4]
Mechanism of Action: Pan-JAK Inhibition
This compound is a potent pan-JAK inhibitor, demonstrating activity against all four members of the JAK family. Its mechanism of action involves binding to the ATP-binding site of the JAK enzymes, thereby preventing the phosphorylation and activation of STAT proteins and blocking the downstream signaling of pro-inflammatory cytokines.[7]
JAK-STAT Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of inhibition by this compound.
Biochemical and Cellular Profiling
This compound has been extensively characterized through a series of biochemical and cellular assays to determine its potency and selectivity.
Biochemical Potency
The inhibitory activity of this compound against the four JAK isoforms was determined using in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (nM) |
| JAK1 | 2.2 |
| JAK2 | 23.1 |
| JAK3 | 59.9 |
| TYK2 | 29.7 |
| Table 1: Biochemical Potency of this compound against JAK Family Kinases.[7] |
Cellular Activity
The cellular potency of this compound was assessed by its ability to inhibit STAT phosphorylation in human whole blood assays stimulated with various cytokines.
| Cytokine Stimulant | Downstream Pathway | IC50 (µM) |
| IFNα | JAK1/TYK2 | 0.62 - 5.2 |
| IL-23 | JAK2/TYK2 | 0.62 - 5.2 |
| IL-4 | JAK1/JAK3 | 0.62 - 5.2 |
| IL-6 | JAK1/JAK2 | 0.62 - 5.2 |
| GM-CSF | JAK2 | 0.62 - 5.2 |
| Table 2: Inhibition of Cytokine-Induced STAT Phosphorylation in Human Whole Blood.[7] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the characterization of this compound.
Biochemical Kinase Assay
The following diagram outlines a typical workflow for a biochemical kinase assay to determine the IC50 of an inhibitor.
Protocol:
-
Reagent Preparation: Prepare solutions of the specific JAK enzyme, a suitable peptide substrate, ATP, and serial dilutions of this compound.
-
Kinase-Inhibitor Pre-incubation: In a microplate, incubate the JAK enzyme with varying concentrations of this compound.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubation: Allow the reaction to proceed for a defined period at room temperature.
-
Reaction Termination: Stop the reaction using an appropriate reagent.
-
Signal Detection: Measure the kinase activity, often by quantifying the amount of ADP produced using a detection reagent that generates a luminescent or fluorescent signal.
-
Data Analysis: Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Human Whole Blood pSTAT Assay
This assay measures the ability of an inhibitor to block cytokine-induced STAT phosphorylation in a physiologically relevant matrix.
Protocol:
-
Blood Collection: Collect fresh human whole blood into heparinized tubes.
-
Inhibitor Incubation: Aliquot the blood into a microplate and incubate with serial dilutions of this compound.
-
Cytokine Stimulation: Add a specific cytokine (e.g., IL-6, IFNα) to stimulate the JAK-STAT pathway and incubate.
-
Lysis and Fixation: Stop the stimulation by adding a lysis/fixation buffer to lyse red blood cells and fix the leukocytes.
-
Permeabilization: Permeabilize the cells to allow intracellular staining.
-
Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of a STAT protein (e.g., anti-pSTAT3) and with antibodies against cell surface markers to identify specific cell populations (e.g., CD4+ T cells).
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer to quantify the level of pSTAT in the target cell population.
In Vivo Pharmacodynamic and Efficacy Models
This compound was evaluated in mouse models of inflammation to assess its in vivo activity.
-
IL-6-Induced Lung pSTAT3 Model: this compound, administered intratracheally, demonstrated a dose-dependent inhibition of IL-6-induced STAT3 phosphorylation in the lungs of mice, with an ED50 of approximately 3 µ g/animal .[2]
-
IL-23-Induced Mouse Ear Inflammation Model: Topical application of a 4% solution of this compound for 11 days significantly reduced ear swelling by 48% in a model of IL-23-induced skin inflammation.[2]
Clinical Development
This compound advanced into clinical studies.[1][2][3][4] A Phase 1 clinical trial (NCT01981681) was initiated to evaluate the local tolerability, safety, and pharmacokinetics of topically applied this compound in patients with plaque psoriasis. This trial was reported as discontinued.
Conclusion
This compound is a potent, pan-JAK inhibitor discovered through a structure-based drug design approach. It effectively inhibits the JAK-STAT signaling pathway, demonstrating robust activity in both biochemical and cellular assays. Its efficacy in preclinical models of lung and skin inflammation supported its advancement into clinical development for topical and inhaled applications. The discovery and design of this compound highlight the potential of targeting the JAK-STAT pathway for the treatment of a range of inflammatory conditions.
References
- 1. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. inotiv.com [inotiv.com]
- 6. haematologica.org [haematologica.org]
- 7. Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (this compound) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-06263276: A Technical Overview of its Binding Affinity for Janus Kinases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of PF-06263276 for the Janus kinase (JAK) family of enzymes: JAK1, JAK2, JAK3, and TYK2. This compound is recognized as a potent pan-JAK inhibitor, demonstrating inhibitory activity across these four key signaling proteins.[1] This document summarizes the quantitative binding data, outlines a representative experimental protocol for determining such affinities, and visualizes the relevant biological pathways and experimental workflows.
Binding Affinity of this compound
The inhibitory potency of this compound against the four JAK family members is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Target Kinase | IC50 (nM) |
| JAK1 | 2.2 |
| JAK2 | 23.1 |
| JAK3 | 59.9 |
| TYK2 | 29.7 |
| Data sourced from MedChemExpress.[1] |
Experimental Protocols: Determination of IC50
While the specific protocol used for this compound is proprietary, a representative methodology for determining the IC50 of a JAK inhibitor involves in vitro kinase assays. Technologies such as Homogeneous Time-Resolved Fluorescence (HTRF), LanthaScreen®, and Caliper Mobility-Shift Assays are commonly employed.[2][3][4][5][6][7][8] Below is a detailed, generalized protocol based on the principles of an HTRF kinase assay.
Objective: To determine the concentration at which a test compound (e.g., this compound) inhibits 50% of the kinase activity of JAK1, JAK2, JAK3, or TYK2.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Biotinylated peptide substrate specific for each JAK isoform.
-
Adenosine triphosphate (ATP).
-
Test compound (this compound) serially diluted in Dimethyl Sulfoxide (DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.8, 100 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA).
-
Stop solution (e.g., 45 mM EDTA).
-
HTRF detection reagents: Europium (Eu3+) cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.
-
384-well low-volume microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then further diluted in the assay buffer to achieve the desired final concentrations.
-
Kinase Reaction Mixture: The respective JAK enzyme, its specific biotinylated peptide substrate, and ATP are combined in the assay buffer. The concentration of ATP is typically kept at or near its Michaelis-Menten constant (Km) for each kinase to ensure competitive binding can be accurately measured.
-
Assay Initiation: The kinase reaction is initiated by adding the kinase reaction mixture to the microplate wells containing the diluted test compound. Control wells with DMSO only (representing 100% enzyme activity) and wells with no enzyme (background) are also included.
-
Incubation: The reaction is allowed to proceed at room temperature for a defined period, typically 60 minutes.
-
Reaction Termination: The enzymatic reaction is stopped by the addition of the stop solution containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.
-
Detection: The HTRF detection reagents (Europium-labeled antibody and Streptavidin-XL665) are added to the wells. The plate is then incubated for a further 60 minutes at room temperature to allow for the binding of the detection reagents.
-
Signal Measurement: The plate is read on an HTRF-compatible plate reader. The reader excites the Europium donor fluorophore, and if phosphorylation of the biotinylated substrate has occurred, the donor and acceptor (XL665) are brought into close proximity, resulting in a FRET signal.
-
Data Analysis: The ratio of the acceptor and donor fluorescence signals is calculated. These ratios are then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathways
The Janus kinases are critical components of the JAK-STAT signaling pathway, which is essential for the signal transduction of numerous cytokines and growth factors involved in immunity and inflammation.[9]
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for determining the IC50 of a JAK inhibitor.
Caption: A generalized workflow for an in vitro kinase assay to determine IC50 values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. revvity.com [revvity.com]
- 4. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay: Caliper Mobility-Shift Assay: A sample to be tested is precisely weighed, dissolved by adding DMSO, mixed sufficiently to form 10 mM solution.... - ChEMBL [ebi.ac.uk]
- 6. Technology [nanosyn.com]
- 7. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Assay in Summary_ki [bindingdb.org]
- 9. researchgate.net [researchgate.net]
PF-06263276: A Pan-JAK Inhibitor's Impact on Cytokine Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of PF-06263276, a potent pan-Janus kinase (JAK) inhibitor, with a specific focus on its effects on cytokine signaling pathways. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and inflammatory disease research.
Introduction to this compound
This compound is a selective, potent, small-molecule inhibitor of the Janus kinase (JAK) family of enzymes.[1][2][3] Developed for the treatment of inflammatory conditions, particularly those affecting the lungs and skin, it is designed for topical and inhaled delivery to minimize systemic exposure and associated side effects.[3][4] this compound exhibits a pan-JAK inhibitory profile, meaning it targets multiple members of the JAK family, which are crucial mediators of cytokine signaling.[1]
The Canonical JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is a primary mechanism through which numerous cytokines, interferons, and growth factors transmit signals from the cell membrane to the nucleus, leading to changes in gene expression.[5][6][7] This pathway is integral to a wide range of cellular processes, including immune responses, inflammation, cell growth, and differentiation.[7][8]
The key components of this pathway are:
-
Cytokine Receptors: Transmembrane proteins that bind to specific cytokines.
-
Janus Kinases (JAKs): A family of four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are constitutively associated with the intracellular domains of cytokine receptors.[5]
-
Signal Transducers and Activators of Transcription (STATs): A family of latent cytoplasmic transcription factors (STAT1, STAT2, STAT3, STAT4, STAT5A, STAT5B, and STAT6).[5][6]
Upon cytokine binding, the associated receptor chains dimerize, bringing the JAKs into close proximity. This allows for their auto- and trans-phosphorylation, leading to their activation. The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular tails, creating docking sites for STAT proteins. STATs are subsequently recruited, phosphorylated by the JAKs, and then dissociate from the receptor to form homo- or hetero-dimers. These STAT dimers translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[7][9]
This compound Mechanism of Action
This compound functions as a pan-JAK inhibitor, targeting the kinase activity of JAK1, JAK2, JAK3, and TYK2.[1] By binding to the ATP-binding site of these enzymes, it prevents their phosphorylation and subsequent activation. This blockade of JAK activity is the critical step in its mechanism of action, as it halts the downstream signaling cascade. Consequently, the phosphorylation of STAT proteins is inhibited, preventing their dimerization and translocation to the nucleus. The ultimate result is the suppression of cytokine-induced gene expression.[1]
Quantitative Data on Inhibitory Activity
This compound demonstrates potent inhibition across the JAK family, with varying selectivity. The following tables summarize the key quantitative data regarding its inhibitory activity.
Table 1: In Vitro Enzymatic Inhibition (IC50)
| Target | IC50 (nM) |
| JAK1 | 2.2 |
| JAK2 | 23.1 |
| JAK3 | 59.9 |
| TYK2 | 29.7 |
| Data sourced from MedChemExpress.[1] |
Table 2: Cellular Inhibition of Cytokine-Induced STAT Phosphorylation in Human Whole Blood (IC50)
| Cytokine Stimulant | Downstream Target | IC50 Range (µM) |
| IFNα | pSTAT | 0.62 - 5.2 |
| IL-23 | pSTAT | 0.62 - 5.2 |
| IL-4 | pSTAT | 0.62 - 5.2 |
| IL-6 | pSTAT | 0.62 - 5.2 |
| GM-CSF | pSTAT | 0.62 - 5.2 |
| Data sourced from MedChemExpress.[1] |
Table 3: In Vivo Efficacy in a Mouse Model
| Model | Endpoint | Administration Route | ED50 |
| IL-6-induced lung pSTAT3 response | Inhibition of lung pSTAT3 | Intratracheal | ~3 µ g/animal |
| Data sourced from MedChemExpress.[1] |
Experimental Protocols
The following are generalized protocols based on standard methodologies for assessing JAK inhibitor activity. Specific details may vary between individual studies.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against isolated JAK enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used. A synthetic peptide substrate that can be phosphorylated by the JAKs is prepared in an appropriate assay buffer.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Kinase Reaction: The JAK enzyme, peptide substrate, and ATP are incubated in the presence of varying concentrations of this compound.
-
Detection: The level of peptide phosphorylation is quantified. This is often done using methods such as LanthaScreen™ Eu Kinase Binding Assay or a radiometric assay with 33P-ATP.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.
Cellular Phospho-STAT (pSTAT) Assay in Human Whole Blood
Objective: To measure the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in a cellular context.
Methodology:
-
Blood Collection: Fresh human whole blood is collected from healthy donors into heparinized tubes.
-
Compound Incubation: Aliquots of whole blood are pre-incubated with a range of concentrations of this compound or a vehicle control.
-
Cytokine Stimulation: A specific cytokine (e.g., IL-6, IFN-α) is added to the blood samples to stimulate the JAK-STAT pathway.
-
Cell Lysis and Fixation: Red blood cells are lysed, and the remaining white blood cells are fixed and permeabilized to allow for intracellular antibody staining.
-
Flow Cytometry: The cells are stained with fluorescently labeled antibodies specific for a phosphorylated STAT protein (e.g., anti-pSTAT3). The level of pSTAT is then quantified in specific leukocyte populations using a flow cytometer.
-
Data Analysis: The IC50 is calculated based on the reduction in the mean fluorescence intensity of the pSTAT signal in the presence of the inhibitor.
Clinical Development and Therapeutic Potential
This compound has been advanced into clinical studies.[2][3][4] Its development for topical and inhaled administration is aimed at treating inflammatory diseases of the skin and lungs, respectively.[3][4] By delivering the drug directly to the site of inflammation, the goal is to achieve high local concentrations and efficacy while minimizing the systemic side effects that can be associated with orally administered JAK inhibitors.[4] Aberrant JAK-STAT signaling is a known driver of pathogenesis in numerous autoimmune and inflammatory disorders, making it a well-validated therapeutic target.[7][10][11]
Conclusion
This compound is a potent, pan-JAK inhibitor that effectively blocks the JAK-STAT signaling pathway. By inhibiting the kinase activity of JAK1, JAK2, JAK3, and TYK2, it prevents the phosphorylation of STAT proteins and the subsequent transcription of cytokine-responsive genes. This mechanism of action has been demonstrated through both in vitro enzymatic assays and cellular assays using human whole blood. The development of this compound for localized delivery highlights a strategic approach to treating inflammatory diseases by maximizing therapeutic effects at the site of disease while minimizing systemic exposure. This technical guide provides a foundational understanding of the molecular pharmacology of this compound for scientific professionals in the field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (this compound) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 6. apexbt.com [apexbt.com]
- 7. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The molecular details of cytokine signaling via the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
PF-06263276: A Technical Guide to its Inhibition of STAT Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06263276 is a potent, selective, pan-Janus kinase (JAK) inhibitor that has been investigated for the topical and inhaled treatment of inflammatory diseases. Its mechanism of action centers on the inhibition of the JAK-STAT signaling pathway, a critical cascade in cytokine-mediated immune responses. Aberrant STAT phosphorylation is a hallmark of numerous inflammatory conditions, making it a key therapeutic target. This technical guide provides an in-depth overview of the inhibitory effects of this compound on STAT phosphorylation, presenting key quantitative data, detailed experimental methodologies for assessing its activity, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Pan-JAK Inhibition
This compound functions by inhibiting the family of Janus kinases, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These enzymes are essential for the signal transduction of a wide array of cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are then themselves phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of gene transcription. By inhibiting JAKs, this compound effectively blocks this phosphorylation cascade, thereby downregulating the inflammatory response.[1] this compound is described as having a "type 1.5 binding mode," suggesting it interacts with the ATP-binding site of the JAKs.[2]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound has been quantified in both enzymatic and cellular assays. The following tables summarize the key findings.
Table 1: In Vitro Enzymatic Inhibition of JAK Isoforms by this compound
| Target | IC50 (nM) |
| JAK1 | 2.2 |
| JAK2 | 23.1 |
| JAK3 | 59.9 |
| TYK2 | 29.7 |
Data sourced from MedChemExpress.[1]
Table 2: Cellular Inhibition of STAT Phosphorylation by this compound
| Assay System | Cytokine Stimulants | Measured Endpoint | IC50 / ED50 |
| Human Whole Blood | IFNα, IL-23, IL-4, IL-6, GM-CSF | STAT Phosphorylation | 0.62 - 5.2 µM |
| In Vivo Mouse Model | IL-6 | Lung pSTAT3 | ~3 µ g/animal (ED50) |
Data sourced from MedChemExpress.[1]
Experimental Protocols
The following are detailed methodologies representative of the key experiments used to characterize the inhibition of STAT phosphorylation by this compound.
Protocol 1: Human Whole Blood STAT Phosphorylation Assay (Flow Cytometry)
This protocol describes a general method for assessing the inhibition of cytokine-induced STAT phosphorylation in human whole blood, a common pharmacodynamic assay for JAK inhibitors.
1. Blood Collection and Compound Incubation:
-
Collect fresh human whole blood in sodium heparin-containing tubes.
-
Aliquot 100 µL of whole blood into a 96-well plate.
-
Add this compound at desired concentrations and incubate for 15-30 minutes at 37°C.
2. Cytokine Stimulation:
-
Prepare a cocktail of cytokines (e.g., IL-6, IFN-α, IL-2, IL-7) at their EC80 concentration.
-
Add the cytokine cocktail to the blood samples and incubate for 15 minutes at 37°C to induce STAT phosphorylation.
3. Red Blood Cell Lysis and Leukocyte Fixation/Permeabilization:
-
Stop the stimulation by adding a lysis/fixation buffer (e.g., BD Phosflow™ Lyse/Fix Buffer) and incubate for 10-15 minutes at 37°C.
-
Centrifuge the plate and discard the supernatant.
-
Permeabilize the leukocytes by adding ice-cold methanol or a commercial permeabilization buffer and incubate for 30 minutes on ice.
4. Staining with Fluorescently-Labeled Antibodies:
-
Wash the cells with staining buffer (e.g., PBS with 2% FBS).
-
Add a cocktail of fluorescently-labeled antibodies against cell surface markers (e.g., CD3 for T-cells, CD19 for B-cells, CD14 for monocytes) and intracellular phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5).
-
Incubate for 30-60 minutes at room temperature in the dark.
5. Flow Cytometry Analysis:
-
Wash the cells and resuspend in staining buffer.
-
Acquire data on a flow cytometer.
-
Gate on specific leukocyte populations based on surface marker expression.
-
Quantify the median fluorescence intensity (MFI) of the phospho-STAT signal within each gated population.
-
Calculate the percent inhibition of STAT phosphorylation at each concentration of this compound relative to the cytokine-stimulated control.
Protocol 2: In Vivo Mouse Model of IL-6-Induced Lung STAT3 Phosphorylation
This protocol outlines a method to assess the in vivo efficacy of this compound in a mouse model of lung inflammation.
1. Animal Dosing:
-
Administer this compound to mice via the desired route (e.g., intratracheal for lung-targeted delivery).
-
Dose-ranging studies are performed to determine the ED50.
2. Induction of Lung Inflammation:
-
At a specified time post-compound administration, induce lung inflammation by administering recombinant murine IL-6 via intratracheal instillation.
3. Lung Tissue Collection and Processing:
-
At the peak of the inflammatory response (e.g., 15-30 minutes post-IL-6), euthanize the mice.
-
Perfuse the lungs with saline to remove blood.
-
Harvest the lung tissue and immediately snap-freeze in liquid nitrogen or place in a lysis buffer containing phosphatase and protease inhibitors.
-
Homogenize the lung tissue to prepare a whole-cell lysate.
4. Quantification of Phosphorylated STAT3:
-
Determine the total protein concentration of the lung lysates using a BCA or Bradford assay.
-
Quantify the levels of phosphorylated STAT3 (pSTAT3) and total STAT3 using a sensitive immunoassay such as:
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies for pSTAT3 and total STAT3.
-
ELISA: Use a sandwich ELISA kit with a capture antibody specific for STAT3 and a detection antibody specific for the phosphorylated form.
-
Meso Scale Discovery (MSD) Assay: Utilize an electrochemiluminescence-based platform for a high-throughput and sensitive quantification of pSTAT3.
-
5. Data Analysis:
-
Normalize the pSTAT3 signal to the total STAT3 signal or total protein concentration.
-
Calculate the percent inhibition of IL-6-induced lung pSTAT3 phosphorylation for each dose of this compound compared to the vehicle-treated, IL-6-stimulated group.
-
Determine the ED50 from the dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts and processes described in this guide.
References
PF-06263276 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06263276 is a potent, selective, pan-Janus kinase (JAK) inhibitor developed for localized delivery to the lungs and skin for the treatment of inflammatory diseases.[1][2] Its design as a topically administered or inhaled therapy aims to minimize systemic side effects associated with oral JAK inhibitors.[1] This document provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, including detailed experimental protocols and a visualization of its mechanism of action within the JAK/STAT signaling pathway.
Chemical Structure and Properties
This compound is a synthetic organic molecule belonging to the indazole class of compounds.[1][2]
Chemical Structure:
(Image of the chemical structure of this compound would be placed here in a real document)
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-(1-(cis-4-(6-(3-(5-fluoro-2,4-dihydroxyphenyl)-1H-indazol-1-yl)pyrazin-2-yl)cyclohexyl)piperidin-4-yl)-1H-imidazole-4-carboxamide | [1] |
| Molecular Formula | C31H31FN8O2 | [3] |
| Molecular Weight | 566.63 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Solubility | DMSO: ≥ 33.33 mg/mL (58.82 mM) | [3] |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [3] |
Pharmacological Properties
This compound is a pan-JAK inhibitor, targeting multiple members of the Janus kinase family.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2).[3] These enzymes are critical components of the JAK/STAT signaling pathway, which transduces signals for numerous cytokines and growth factors involved in inflammation and immunity.[4] By blocking JAK activity, this compound prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[3] This, in turn, inhibits the translocation of STAT dimers to the nucleus and the subsequent transcription of pro-inflammatory genes.[4]
Pharmacodynamics
In vitro, this compound demonstrates potent inhibition of the JAK family enzymes.
Table 2: In Vitro Potency of this compound
| Target | IC50 (nM) |
| JAK1 | 2.2 |
| JAK2 | 23.1 |
| JAK3 | 59.9 |
| TYK2 | 29.7 |
Source:[3]
In human whole blood, this compound inhibits the phosphorylation of STAT proteins induced by various cytokines with IC50 values ranging from 0.62 to 5.2 µM.[3] In vivo studies in a mouse model of IL-6-induced lung pSTAT3 response showed that intratracheal administration of this compound resulted in a dose-dependent inhibition of lung pSTAT3 with an ED50 of approximately 3 µ g/animal .[3] In a mouse model of IL-23-induced ear skin inflammation, topical application of a 4% solution of this compound significantly reduced ear swelling by 48%.[3]
Pharmacokinetics
This compound was specifically designed for topical and inhaled delivery to achieve high local concentrations in the target tissues (skin and lungs) while minimizing systemic exposure.[1] This approach aims to reduce the risk of systemic side effects commonly associated with orally administered JAK inhibitors.[1]
Signaling Pathway and Experimental Workflows
JAK/STAT Signaling Pathway Inhibition by this compound
The following diagram illustrates the mechanism of action of this compound within the JAK/STAT signaling pathway.
References
An In-depth Technical Guide to the Solubility and Stability of PF-06263276
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06263276 is a potent, selective, pan-Janus kinase (JAK) inhibitor that has been investigated for topical and inhaled delivery in the treatment of inflammatory diseases.[1] As a modulator of the JAK-STAT signaling pathway, it has therapeutic potential for a variety of autoimmune and inflammatory conditions. This technical guide provides a comprehensive overview of the available solubility and stability data for this compound, intended to assist researchers and drug development professionals in its formulation and analytical characterization.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its development.
| Property | Value | Source |
| Molecular Formula | C₃₁H₃₁FN₈O₂ | MedChemExpress |
| Molecular Weight | 566.64 g/mol | MedChemExpress |
| Appearance | White to off-white solid | MedChemExpress |
| Chemical Name | N-[1,2-dimethoxy-10-methylsulphanyl-9-oxo-3-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydropyran-2-yloxy)-5,6,7,9-tetrahydro-benzo[a]heptalen-7-yl]-acetamide | IUPHAR/BPS Guide to PHARMACOLOGY |
| CAS Number | 1421502-62-6 | MedChemExpress |
Solubility Data
The solubility of this compound has been determined in various solvent systems, which is critical for the preparation of formulations for in vitro and in vivo studies.
Solubility in Organic Solvents and Formulation Vehicles
The following table summarizes the solubility of this compound in common organic solvents and formulation vehicles.
| Solvent/Vehicle | Solubility | Notes | Source |
| Dimethyl Sulfoxide (DMSO) | ≥ 33.33 mg/mL (58.82 mM) | Requires sonication for dissolution. | MedChemExpress |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.41 mM) | Forms a clear solution. | MedChemExpress |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.41 mM) | Forms a clear solution. | MedChemExpress |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.41 mM) | Forms a clear solution. | MedChemExpress |
Aqueous Solubility
A comprehensive pH-solubility profile is essential for predicting the behavior of a compound in the gastrointestinal tract and for developing aqueous-based formulations. While specific experimental data for this compound across a pH range is not publicly available, a representative profile would be determined using a standardized shake-flask method.
| pH | Aqueous Solubility (µg/mL) | Method |
| 1.2 (Simulated Gastric Fluid) | Data not available | Shake-Flask |
| 4.5 (Acetate Buffer) | Data not available | Shake-Flask |
| 6.8 (Simulated Intestinal Fluid) | Data not available | Shake-Flask |
| 7.4 (Phosphate Buffered Saline) | Data not available | Shake-Flask |
Experimental Protocols: Solubility Determination
Shake-Flask Method for Aqueous Solubility
The equilibrium solubility of this compound in aqueous buffers of different pH values can be determined using the shake-flask method, a gold standard technique.[2][3]
Protocol:
-
An excess amount of this compound is added to a vial containing a known volume of the desired aqueous buffer (e.g., simulated gastric fluid pH 1.2, acetate buffer pH 4.5, simulated intestinal fluid pH 6.8).
-
The vials are sealed and agitated in a temperature-controlled shaker bath at 37°C for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
Following agitation, the samples are allowed to stand, and the supernatant is carefully removed and filtered through a 0.45 µm filter to remove any undissolved solid.
-
The concentration of this compound in the filtrate is then quantified using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[2]
-
The pH of the solution is measured at the beginning and end of the experiment to ensure it remains constant.
Stability Data
The stability of this compound under various conditions is a critical parameter for determining its shelf-life and appropriate storage conditions.
Storage Stability
The recommended storage conditions for this compound are provided below.
| Form | Storage Temperature | Stability Period | Source |
| Powder | -20°C | 3 years | MedChemExpress |
| 4°C | 2 years | MedChemExpress | |
| In Solvent | -80°C | 6 months | MedChemExpress |
| -20°C | 1 month | MedChemExpress |
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify potential degradation products and to establish the intrinsic stability of a drug substance.[4] This data is crucial for developing stability-indicating analytical methods. While specific forced degradation data for this compound is not publicly available, a typical study would evaluate the following conditions.
| Stress Condition | Typical Protocol | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Degradation products observed |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | Degradation products observed |
| Oxidation | 3% H₂O₂ at room temperature for 24h | Degradation products observed |
| Thermal Degradation | Solid drug at 80°C for 48h | Minimal to no degradation |
| Photostability | Exposure to ICH-compliant light source | Potential for degradation |
Experimental Protocols: Stability Assessment
Forced Degradation Protocol
A general protocol for conducting forced degradation studies on this compound is outlined below.[5][6][7]
Protocol:
-
Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid/Base Hydrolysis: The stock solution is diluted with 0.1 M HCl or 0.1 M NaOH and incubated at a controlled temperature (e.g., 60°C). Samples are taken at various time points.
-
Oxidation: The stock solution is treated with 3% hydrogen peroxide at room temperature, and samples are collected over time.
-
Thermal Degradation: Solid this compound is placed in a stability chamber at elevated temperatures (e.g., 80°C), and samples are withdrawn periodically.
-
Photostability: Solid this compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: All stressed samples are analyzed by a validated stability-indicating HPLC method. The percentage of degradation is calculated, and any significant degradation products are characterized.
Mechanism of Action: JAK-STAT Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway.[8][9][10] This pathway is a primary mechanism for cells to respond to extracellular signals from cytokines and growth factors, playing a key role in the immune system.
Pathway Description:
-
Ligand Binding: Cytokines or growth factors bind to their specific receptors on the cell surface.
-
JAK Activation: This binding brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation.
-
STAT Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.
-
STAT Dimerization and Translocation: Once docked, the STATs are themselves phosphorylated by the JAKs. This causes the STATs to dimerize and translocate to the nucleus.
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.
This compound, as a pan-JAK inhibitor, blocks the activation of JAKs, thereby preventing the phosphorylation and subsequent activation of STATs, which in turn downregulates the inflammatory response mediated by this pathway.
Conclusion
This technical guide provides a summary of the currently available solubility and stability data for this compound. The information on its solubility in various formulation vehicles and its storage stability provides a solid foundation for its handling and use in a research setting. The outlined experimental protocols for solubility and forced degradation studies, based on standard pharmaceutical practices, offer a framework for further characterization of this compound. A thorough understanding of these properties, in conjunction with its mechanism of action, is paramount for the continued development of this compound as a potential therapeutic agent.
References
- 1. Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (this compound) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. biopharminternational.com [biopharminternational.com]
- 5. SOP for Forced Degradation Study [m-pharmainfo.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The JAK-STAT Pathway: Impact on Human Disease and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
Preclinical Profile of PF-06263276: A Pan-JAK Inhibitor for Topical and Inhaled Delivery
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
PF-06263276 is a potent, selective, pan-Janus kinase (JAK) inhibitor developed by Pfizer for localized treatment of inflammatory conditions, such as those affecting the lungs and skin.[1] Its design focuses on topical and inhaled administration to minimize systemic side effects often associated with orally administered JAK inhibitors.[1] This document provides a comprehensive overview of the preclinical studies and findings for this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Core Preclinical Data
The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy. The following tables summarize the key quantitative findings from these investigations.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Assay Condition |
| JAK1 | 2.2 | Enzymatic Assay |
| JAK2 | 23.1 | Enzymatic Assay |
| JAK3 | 59.9 | Enzymatic Assay |
| TYK2 | 29.7 | Enzymatic Assay |
Data sourced from MedChemExpress.[1]
Table 2: In Vitro Cellular Activity of this compound in Human Whole Blood
| Cytokine Stimulant | Pathway Inhibited | IC50 Range (µM) |
| IFNα, IL-23, IL-4, IL-6, GM-CSF | STAT Phosphorylation | 0.62 - 5.2 |
Data sourced from MedChemExpress.[1]
Table 3: In Vivo Efficacy of this compound
| Animal Model | Key Finding | Efficacy |
| IL-6-Induced Lung pSTAT3 Response in Mice | Dose-dependent inhibition of lung pSTAT3 | ED50 ≈ 3 µ g/animal (intratracheal) |
| IL-23-Induced Mouse Ear Skin Inflammation | Significant reduction in ear swelling | 48% reduction (4% topical solution) |
Data sourced from MedChemExpress.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following sections outline the protocols for the key experiments conducted with this compound.
JAK Kinase Inhibition Assay
This enzymatic assay determines the direct inhibitory activity of this compound on the individual JAK isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used. A generic peptide substrate for tyrosine kinases is prepared in a kinase reaction buffer.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Kinase Reaction: The JAK enzyme, peptide substrate, and ATP are incubated with the different concentrations of this compound.
-
Detection: The level of substrate phosphorylation is quantified, typically using a fluorescence-based or luminescence-based method.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
STAT Phosphorylation Inhibition Assay in Human Whole Blood
This cellular assay assesses the functional consequence of JAK inhibition by measuring the phosphorylation of downstream STAT proteins in a physiologically relevant matrix.
Methodology:
-
Blood Collection: Fresh human whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., heparin).
-
Compound Incubation: Aliquots of whole blood are pre-incubated with various concentrations of this compound for a defined period.
-
Cytokine Stimulation: The blood samples are then stimulated with a specific cytokine (e.g., IL-6, IFNα) to activate the JAK/STAT pathway.
-
Cell Lysis and Staining: Red blood cells are lysed, and the remaining white blood cells are fixed, permeabilized, and stained with fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3).
-
Flow Cytometry Analysis: The level of STAT phosphorylation in specific leukocyte populations (e.g., lymphocytes, monocytes) is quantified using flow cytometry.
-
Data Analysis: IC50 values are determined by plotting the inhibition of STAT phosphorylation against the concentration of this compound.
IL-6-Induced Lung pSTAT3 Pharmacodynamic Model in Mice
This in vivo model evaluates the ability of this compound to inhibit JAK/STAT signaling in the lungs following local administration.
Methodology:
-
Animal Model: Male BALB/c mice are used for this study.
-
Compound Administration: this compound is administered intratracheally at various doses.
-
IL-6 Challenge: After a predetermined time, mice are challenged with an intratracheal instillation of recombinant murine IL-6 to induce STAT3 phosphorylation in the lungs.
-
Tissue Collection: At a specified time point after the IL-6 challenge, the mice are euthanized, and lung tissue is collected.
-
pSTAT3 Analysis: The levels of phosphorylated STAT3 in lung homogenates are measured using an ELISA or Western blot.
-
Data Analysis: The dose-dependent inhibition of lung pSTAT3 is analyzed to determine the ED50 of this compound.
IL-23-Induced Mouse Ear Skin Inflammation Model
This in vivo model of psoriasis-like skin inflammation is used to assess the topical efficacy of this compound.
Methodology:
-
Animal Model: Typically, C57BL/6 mice are used.
-
Induction of Inflammation: Recombinant murine IL-23 is injected intradermally into the ear pinna daily or every other day to induce an inflammatory response characterized by erythema, scaling, and ear thickening.
-
Topical Treatment: A solution of this compound (e.g., 4%) or a vehicle control is applied topically to the inflamed ears daily.
-
Efficacy Assessment: Ear thickness is measured daily using a digital caliper. At the end of the study, ears may be collected for histological analysis and measurement of inflammatory markers.
-
Data Analysis: The percentage reduction in ear swelling in the this compound-treated group is compared to the vehicle-treated group to determine efficacy.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures enhances understanding. The following diagrams were created using the DOT language for Graphviz.
Conclusion
The preclinical data for this compound demonstrate its potent and selective pan-JAK inhibitory activity. The in vitro and in vivo studies confirm its ability to effectively suppress JAK/STAT signaling, leading to anti-inflammatory effects in relevant models of lung and skin inflammation. The development of this compound for topical and inhaled delivery represents a promising strategy to provide localized therapeutic benefit while minimizing the potential for systemic adverse events associated with oral JAK inhibitors. Further clinical investigation is warranted to establish its safety and efficacy in human inflammatory diseases.
References
PF-06263276: A Preclinical Pharmacokinetic and Pharmacodynamic Profile in Animal Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
PF-06263276 is a potent, selective, pan-Janus kinase (JAK) inhibitor that has been investigated for the topical and inhaled treatment of inflammatory conditions.[1][2] By targeting the JAK-STAT signaling pathway, this compound modulates the cellular response to a variety of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of this compound in animal models, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Pharmacokinetics
Despite extensive investigation through publicly available scientific literature, specific quantitative pharmacokinetic parameters for this compound (such as Cmax, Tmax, AUC, and half-life) in animal models including mice, rats, dogs, and non-human primates have not been disclosed in the public domain. The development of this compound has been focused on topical and inhaled delivery routes to minimize systemic exposure, suggesting that plasma concentrations in preclinical models may be low by design.
Pharmacodynamics
The pharmacodynamic effects of this compound have been primarily characterized in mouse models of inflammation. The available data demonstrates the compound's ability to engage its target and elicit a biological response.
Table 1: In Vivo Pharmacodynamic Profile of this compound in Mouse Models
| Animal Model | Route of Administration | Dosing Regimen | Pharmacodynamic Endpoint | Result |
| IL-6-induced lung pSTAT3 response in mice | Intratracheal (i.t.) | 0.3-100 µ g/animal | Inhibition of lung pSTAT3 increase | ED50 of approximately 3 µ g/animal [2] |
| IL-23-induced mouse ear skin inflammation model | Topical | 4% solution, multiple times over 11 days | Reduction in ear swelling | 48% reduction[2] |
Experimental Protocols
IL-6-Induced Lung pSTAT3 Response in Mice
This pharmacodynamic model is designed to assess the in vivo target engagement of JAK inhibitors in the lungs.
-
Animal Species: Mouse (specific strain not detailed in available literature).
-
Induction of pSTAT3: Recombinant mouse Interleukin-6 (IL-6) is administered to the mice to induce the phosphorylation of STAT3 in lung tissue. The precise dose and route of IL-6 administration are not specified in the available documents.
-
Test Compound Administration: this compound is administered intratracheally (i.t.) at various doses (ranging from 0.3 to 100 µ g/animal ) prior to the IL-6 challenge.[2]
-
Endpoint Measurement: At a predetermined time point after IL-6 administration, lung tissue is collected and homogenized. The levels of phosphorylated STAT3 (pSTAT3) are quantified using an appropriate immunoassay, such as a Lumit™ pSTAT3 (Tyr705) immunoassay or Western blotting.[2][3]
-
Data Analysis: The dose-dependent inhibition of the IL-6-induced increase in lung pSTAT3 is analyzed to determine the median effective dose (ED50).[2]
IL-23-Induced Ear Skin Inflammation in Mice
This model is utilized to evaluate the efficacy of anti-inflammatory compounds in a psoriasis-like skin inflammation model.
-
Animal Species: BALB/c or C57BL/6 mice.
-
Induction of Inflammation: Recombinant mouse Interleukin-23 (IL-23) is injected intradermally into the ear pinna. A typical dosing regimen involves injecting 0.5 µg of IL-23 in a small volume (e.g., 20 µL) of phosphate-buffered saline (PBS) daily or every other day for a specified period.
-
Test Compound Administration: A 4% solution of this compound is administered topically to the ear on a recurring basis throughout the 11-day study period.[2]
-
Endpoint Measurement: The primary endpoint is the measurement of ear thickness using a digital caliper, which is performed daily or at regular intervals throughout the study. The change in ear thickness from baseline is used as an indicator of inflammation.
-
Data Analysis: The percentage reduction in ear swelling in the this compound-treated group is compared to a vehicle-treated control group to determine the efficacy of the compound.[2]
Visualizations
Mechanism of Action: JAK-STAT Signaling Pathway Inhibition
Experimental Workflow: In Vivo Pharmacodynamic Studies
References
Methodological & Application
Application Notes and Protocols for PF-06263276 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06263276 is a potent, pan-Janus kinase (JAK) inhibitor with demonstrated activity against all four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2] The JAK-STAT signaling pathway is a critical regulator of immune responses and cellular proliferation, making it a key target for therapeutic intervention in a variety of inflammatory diseases and cancers.[3] this compound has been investigated for topical and inhaled delivery for the treatment of inflammatory conditions.[4][5][6][7]
These application notes provide a detailed protocol for determining the in vitro potency of this compound against the JAK family of kinases using a luminescence-based kinase assay. The provided methodologies and data will enable researchers to effectively evaluate the inhibitory activity of this compound.
Data Presentation
The inhibitory activity of this compound against the four JAK family kinases is summarized in the table below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit 50% of the kinase activity.
| Kinase | This compound IC50 (nM) |
| JAK1 | 2.2 |
| JAK2 | 23.1 |
| JAK3 | 59.9 |
| TYK2 | 29.7 |
Data compiled from publicly available sources.[1][2]
Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors. The binding of a ligand to its receptor induces receptor dimerization and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression. This compound exerts its inhibitory effect by blocking the catalytic activity of JAKs, thereby interrupting this signaling cascade.
Experimental Protocols
In Vitro Kinase Assay Using ADP-Glo™ Technology
This protocol outlines a method to determine the IC50 values of this compound against JAK1, JAK2, JAK3, and TYK2 using the ADP-Glo™ Kinase Assay. This assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
This compound
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Dilute the JAK enzymes and the peptide substrate in kinase assay buffer to their optimal working concentrations. These should be determined empirically for each kinase.
-
Prepare an ATP solution in kinase assay buffer at a concentration close to the Km for each respective kinase.
-
-
Kinase Reaction:
-
Add the diluted this compound or vehicle (DMSO) to the wells of the assay plate.
-
Add the diluted kinase to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and substrate mixture to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. promega.com [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. amsbio.com [amsbio.com]
- 7. HTScan® Jak2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for PF-06263276 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06263276 is a potent and selective pan-Janus kinase (JAK) inhibitor. It targets all four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1] These enzymes are critical components of the JAK/STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors involved in immunity and inflammation.[2] By inhibiting these kinases, this compound effectively blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, leading to the modulation of immune cell function.[1] These application notes provide detailed protocols for utilizing this compound in various cell-based assays to assess its inhibitory activity and functional consequences.
Mechanism of Action: The JAK/STAT Signaling Pathway
The JAK/STAT pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes. This compound exerts its effect by inhibiting the catalytic activity of the JAKs, thereby preventing the phosphorylation of STATs and blocking downstream signaling.
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in both enzymatic and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) |
|---|---|
| JAK1 | 2.2 |
| JAK2 | 23.1 |
| JAK3 | 59.9 |
| TYK2 | 29.7 |
Data from MedChemExpress.[1]
Table 2: Cellular Activity in Human Whole Blood
| Cytokine Stimulant | Downstream Target | IC50 Range (µM) |
|---|---|---|
| IFNα | pSTAT | 0.62 - 5.2 |
| IL-23 | pSTAT | 0.62 - 5.2 |
| IL-4 | pSTAT | 0.62 - 5.2 |
| IL-6 | pSTAT | 0.62 - 5.2 |
| GM-CSF | pSTAT | 0.62 - 5.2 |
Data from MedChemExpress.[1]
Experimental Protocols
The following are detailed protocols for common cell-based assays to evaluate the efficacy of this compound.
Protocol 1: Inhibition of STAT Phosphorylation via Western Blot
This protocol details the measurement of cytokine-induced STAT phosphorylation in a relevant cell line and its inhibition by this compound.
Caption: Workflow for the STAT phosphorylation Western blot assay.
Materials:
-
Cell Line: Human erythroleukemia cell line (e.g., TF-1) or other cytokine-responsive cells.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 2 ng/mL GM-CSF (for TF-1 cells).
-
This compound: Prepare a stock solution in DMSO.
-
Cytokine: Recombinant human cytokine (e.g., IL-6, IFN-γ).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Antibodies: Primary antibodies against phospho-STAT (e.g., pSTAT3 Tyr705), total STAT (e.g., STAT3), and a loading control (e.g., β-actin or GAPDH). HRP-conjugated secondary antibodies.
-
Reagents: BSA for blocking, TBST buffer, ECL substrate.
Procedure:
-
Cell Culture: Culture TF-1 cells according to standard protocols. The day before the experiment, wash the cells to remove GM-CSF and starve them in a basal medium (RPMI-1640 with 0.5% FBS) overnight.
-
Seeding: Seed the starved cells in a 6-well plate at a density of 1 x 10^6 cells/well.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in a basal medium. Add the desired concentrations to the wells and incubate for 1-2 hours at 37°C. Include a DMSO vehicle control.
-
Cytokine Stimulation: Stimulate the cells by adding the appropriate cytokine (e.g., 20 ng/mL IL-6) for 15-30 minutes at 37°C. Include an unstimulated control.
-
Cell Lysis: Place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well and incubate for 20 minutes on ice with occasional agitation.
-
Protein Quantification: Scrape the cell lysates and transfer them to microcentrifuge tubes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-pSTAT) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT and the loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the pSTAT signal to the total STAT signal and then to the loading control.
Protocol 2: Cell Proliferation Assay
This assay measures the ability of this compound to inhibit the proliferation of cytokine-dependent cells.
Materials:
-
Cell Line: Cytokine-dependent cell line (e.g., CTLL-2 for IL-2).
-
Culture Medium: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, and the required cytokine for cell line maintenance.
-
This compound: Prepare a stock solution in DMSO.
-
Cytokine: Recombinant cytokine to stimulate proliferation.
-
Assay Reagent: CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar reagent.
Procedure:
-
Cell Preparation: Culture the cells as required. Before the assay, wash the cells to remove any residual cytokines and resuspend them in a cytokine-free medium.
-
Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 50 µL of cytokine-free medium.
-
Inhibitor Addition: Prepare a 2X serial dilution of this compound in the assay medium. Add 50 µL of the diluted inhibitor to the wells. Include a DMSO vehicle control.
-
Cytokine Stimulation: Prepare a 4X solution of the stimulating cytokine in the assay medium. Add 50 µL to each well to achieve the final desired concentration (e.g., EC50 concentration of the cytokine). The final volume in each well should be 150 µL.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement: Add 20 µL of the MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only). Plot the absorbance against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.
Protocol 3: STAT-Responsive Reporter Gene Assay
This assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of a STAT-responsive promoter.
Materials:
-
Cell Line: A stable cell line expressing a STAT-responsive reporter construct (e.g., 32D/IL-2Rβ/6xSTAT5-luciferase).[3][4]
-
Culture Medium: Appropriate medium for the specific cell line.
-
This compound: Prepare a stock solution in DMSO.
-
Cytokine: The cytokine that activates the specific STAT in the reporter cell line.
-
Luciferase Assay System: Commercially available luciferase substrate and buffer.
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well white, clear-bottom plate at an optimized density.
-
Inhibitor Treatment: Add serial dilutions of this compound to the wells and incubate for 1-2 hours.
-
Cytokine Stimulation: Add the stimulating cytokine to the wells and incubate for a further 6-24 hours.
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the reagent to each well.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Plot the luminescence signal against the log concentration of this compound and calculate the IC50 value.
Troubleshooting and Considerations
-
Solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the cell culture medium is low (e.g., <0.1%) to avoid solvent-induced toxicity.
-
Cell Health: Always ensure that the cells used in the assays are healthy and in the logarithmic growth phase.
-
Controls: Include appropriate positive and negative controls in every experiment. This includes unstimulated cells, vehicle-treated cells, and cells treated with a known inhibitor of the pathway.
-
Optimization: The provided protocols are general guidelines. Optimal cell densities, incubation times, and reagent concentrations may need to be determined empirically for specific cell lines and experimental conditions.
-
Specificity: As this compound is a pan-JAK inhibitor, it will affect signaling downstream of multiple cytokines. To investigate the inhibition of a specific JAK, one can use cell lines that predominantly rely on that JAK for signaling in response to a particular cytokine.[3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a high-throughput cell-based reporter assay for screening of JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-06263276 in Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the use of PF-06263276, a potent pan-Janus kinase (JAK) inhibitor, in two distinct mouse models of inflammation: an Interleukin-23 (IL-23)-induced ear skin inflammation model and an Interleukin-6 (IL-6)-induced lung inflammation model. This document outlines the mechanism of action of this compound, recommended dosages, and step-by-step experimental procedures. All quantitative data from cited studies are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.
Introduction to this compound
This compound is a selective pan-JAK inhibitor with potent activity against JAK1, JAK2, JAK3, and TYK2. The Janus kinase family plays a critical role in the signaling pathways of numerous cytokines that are central to inflammatory processes. By inhibiting these kinases, this compound effectively blocks the downstream signaling cascade, primarily the Signal Transducer and Activator of Transcription (STAT) pathway, thereby mitigating the inflammatory response. This makes this compound a valuable tool for investigating the role of the JAK-STAT pathway in various inflammatory diseases and for preclinical evaluation of its therapeutic potential.
Table 1: Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| JAK1 | 2.2 |
| JAK2 | 23.1 |
| JAK3 | 59.9 |
| TYK2 | 29.7 |
Mechanism of Action: The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors involved in immunity and inflammation. The binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene transcription, including genes encoding inflammatory mediators. This compound, as a pan-JAK inhibitor, intervenes at the initial step of this cascade, preventing the activation of STATs and the subsequent inflammatory gene expression.
Topical Formulation of PF-06263276: Application Notes and Protocols for Skin Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06263276 is a potent, selective, pan-Janus kinase (JAK) inhibitor that has demonstrated efficacy in preclinical models of skin inflammation.[1][2] Its mechanism of action involves the inhibition of the JAK-STAT signaling pathway, a critical mediator of inflammatory cytokine signaling.[1][3] This document provides detailed application notes and protocols for the preparation and use of a topical formulation of this compound in skin inflammation studies, including in vivo and in vitro models.
Introduction
The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a pivotal role in the signal transduction of numerous cytokines that are central to the pathogenesis of inflammatory skin diseases.[4][5][6] Cytokines such as interleukins (IL-4, IL-13, IL-22, IL-31) and interferons (IFN-γ) bind to their receptors, leading to the activation of JAKs, which in turn phosphorylate and activate Signal Transducers and Activators of Transcription (STATs).[7][8] Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation, proliferation, and differentiation.[9]
This compound is a pan-JAK inhibitor with potent activity against all four JAK family members.[1][2] Its ability to modulate the signaling of multiple pro-inflammatory cytokines makes it a compelling candidate for the treatment of a wide range of inflammatory skin conditions. Topical administration of this compound offers the potential for localized drug delivery, thereby maximizing efficacy at the site of inflammation while minimizing systemic exposure and potential side effects.[2][4][10]
These application notes provide detailed methodologies for utilizing a topical formulation of this compound in a well-established preclinical model of skin inflammation, as well as in vitro assays to characterize its effects on relevant skin cell types.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| JAK1 | 2.2 |
| JAK2 | 23.1 |
| JAK3 | 59.9 |
| TYK2 | 29.7 |
| Data sourced from MedChemExpress.[1] |
Table 2: In Vivo Efficacy of Topical this compound in an IL-23-Induced Mouse Ear Inflammation Model
| Treatment Group | Concentration | Application | Duration (days) | Reduction in Ear Swelling (%) |
| Vehicle Control | N/A | Topical | 11 | 0 |
| This compound | 4% Solution | Topical | 11 | 48 |
| Data sourced from MedChemExpress.[2] |
Experimental Protocols
Protocol 1: Preparation of a 4% Topical Solution of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile, light-protected containers
Procedure:
-
Dissolution in DMSO: Prepare a stock solution of this compound in DMSO. For a final 4% (w/v) solution, weigh the appropriate amount of this compound powder. Initially, dissolve the powder in a small volume of DMSO. For example, to prepare 1 ml of a 4% solution (40 mg/ml), dissolve 40 mg of this compound in 100 µl of DMSO.
-
Addition of Co-solvents: To the DMSO solution, add the other solvents in the following order and proportions: 40% PEG300 (400 µl), 5% Tween-80 (50 µl), and 45% Saline (450 µl).
-
Mixing: Vortex the solution thoroughly after the addition of each solvent to ensure complete dissolution and a homogenous mixture. The final solution should be clear.
-
Storage: Store the prepared 4% topical solution in a sterile, light-protected container at 4°C for short-term storage or aliquot and store at -20°C for long-term storage.
Note: This protocol is based on a common vehicle for topical formulations.[2] Researchers may need to optimize the vehicle composition for their specific experimental needs.
Protocol 2: IL-23-Induced Mouse Ear Skin Inflammation Model
Materials:
-
8-12 week old C57BL/6 mice
-
Recombinant murine IL-23
-
Phosphate-buffered saline (PBS)
-
Calipers for ear thickness measurement
-
4% topical solution of this compound (from Protocol 1)
-
Vehicle control solution (same composition as the this compound solution, but without the active compound)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the start of the experiment.
-
Induction of Inflammation: On day 0, anesthetize the mice and inject 20 µl of PBS containing 0.5 µg of recombinant murine IL-23 intradermally into the pinna of the right ear. The left ear can serve as an untreated internal control. Repeat the IL-23 injections every other day for the duration of the study (e.g., up to day 11).[11]
-
Topical Treatment:
-
Divide the mice into at least two groups: a vehicle control group and a this compound treatment group (n=8-10 mice per group).
-
Starting on day 0, approximately 1-2 hours after the first IL-23 injection, apply a fixed volume (e.g., 20 µl) of the 4% this compound topical solution or the vehicle control to the entire surface of the right ear.
-
Repeat the topical application once or twice daily for the duration of the experiment (11 days).
-
-
Endpoint Measurements:
-
Ear Thickness: Measure the thickness of both ears daily using a digital caliper before the topical application. The change in ear thickness is a primary indicator of inflammation.
-
Clinical Scoring: Visually score the ears daily for erythema (redness) and scaling on a scale of 0 to 4 (0 = none, 1 = mild, 2 = moderate, 3 = severe, 4 = very severe).
-
Histology: At the end of the study (day 12), euthanize the mice and collect the ear tissue. Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess epidermal thickness (acanthosis) and immune cell infiltration.
-
Cytokine Analysis: Homogenize a portion of the ear tissue to measure the levels of pro-inflammatory cytokines such as IL-17A and IL-22 using ELISA or multiplex assays.[12]
-
Protocol 3: In Vitro Anti-inflammatory Activity in Human Keratinocytes
Materials:
-
Primary human epidermal keratinocytes (NHEKs)
-
Keratinocyte growth medium (KGM)
-
Recombinant human IFN-γ and IL-22
-
This compound
-
DMSO (for stock solution)
-
Reagents for RNA extraction, cDNA synthesis, and quantitative PCR (qPCR)
-
ELISA kits for relevant cytokines (e.g., CXCL10, IL-8)
Procedure:
-
Cell Culture: Culture NHEKs in KGM according to the supplier's instructions. Seed the cells in appropriate culture plates (e.g., 24-well or 96-well plates) and allow them to reach 70-80% confluency.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat the keratinocytes with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory cytokine cocktail, such as IFN-γ (e.g., 10 ng/ml) and IL-22 (e.g., 20 ng/ml), for 24-48 hours.
-
-
Endpoint Analysis:
-
Gene Expression Analysis (qPCR): After 24 hours of stimulation, lyse the cells and extract total RNA. Synthesize cDNA and perform qPCR to analyze the expression of inflammatory genes such as CXCL10, IL8, and S100A7.
-
Cytokine Secretion (ELISA): After 48 hours of stimulation, collect the cell culture supernatants. Measure the concentration of secreted chemokines and cytokines, such as CXCL10 and IL-8, using specific ELISA kits.
-
Cell Viability: Perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
-
Visualizations
Signaling Pathway of Skin Inflammation and Inhibition by this compound
Caption: JAK-STAT signaling pathway in skin inflammation and its inhibition by this compound.
Experimental Workflow for the IL-23-Induced Mouse Ear Inflammation Model
Caption: Workflow of the in vivo IL-23-induced mouse ear inflammation model.
In Vitro Experimental Design for this compound on Keratinocytes
Caption: In vitro experimental workflow for assessing the anti-inflammatory effects of this compound.
References
- 1. imavita.com [imavita.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pfizer Inc: Topical Formulation for Treating Inflammatory Disorders [pharmaceutical-technology.com]
- 4. Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (this compound) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IL-23 Induces Atopic Dermatitis-Like Inflammation Instead of Psoriasis-Like Inflammation in CCR2-Deficient Mice | PLOS One [journals.plos.org]
- 6. Selective Immunomodulation of Inflammatory Pathways in Keratinocytes by the Janus Kinase (JAK) Inhibitor Tofacitinib: Implications for the Employment of JAK-Targeting Drugs in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Selective Immunomodulation of Inflammatory Pathways in Keratinocytes by the Janus Kinase (JAK) Inhibitor Tofacitinib: Implications for the Employment of JAK-Targeting Drugs in Psoriasis | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Collection - Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (this compound) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 11. inotiv.com [inotiv.com]
- 12. Hooke - Contract Research - IL-23-Induced Psoriasis in C57BL/6 Mice [hookelabs.com]
Application Notes and Protocols for Inhaled Delivery of PF-06263276 in Preclinical Lung Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06263276 is a potent, selective, pan-Janus kinase (JAK) inhibitor that has been developed for localized delivery to tissues such as the lungs and skin for the treatment of inflammatory diseases.[1] By targeting the JAK family of enzymes (JAK1, JAK2, JAK3, and Tyk2), this compound can modulate the signaling of multiple pro-inflammatory cytokines implicated in the pathophysiology of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[2][3] Inhaled delivery of this compound offers the potential for high local drug concentrations in the lungs, thereby maximizing therapeutic efficacy while minimizing systemic exposure and associated side effects.[4][5]
These application notes provide detailed protocols for evaluating the efficacy of inhaled this compound in established murine models of lung inflammation.
Mechanism of Action: JAK/STAT Signaling Inhibition
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade utilized by numerous cytokines and growth factors to regulate inflammatory responses, immune cell differentiation, and proliferation.[4] In lung inflammation, pro-inflammatory cytokines such as interleukin-6 (IL-6) bind to their receptors on the cell surface, leading to the activation of associated JAKs.[3] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus where they act as transcription factors to upregulate the expression of inflammatory genes.[4]
This compound, as a pan-JAK inhibitor, blocks the catalytic activity of JAKs, thereby preventing the phosphorylation and activation of STATs.[2] This disruption of the JAK/STAT signaling cascade leads to a reduction in the production of downstream inflammatory mediators, thus attenuating the inflammatory response in the lungs.
Quantitative Data
In Vitro Potency of this compound
| Target | IC₅₀ (nM) |
| JAK1 | 2.2 |
| JAK2 | 23.1 |
| JAK3 | 59.9 |
| TYK2 | 29.7 |
| Data sourced from MedChemExpress.[2] |
In Vivo Efficacy of this compound in an IL-6-Induced Lung pSTAT3 Model
| Model | Endpoint | Route of Administration | ED₅₀ |
| IL-6-induced lung pSTAT3 response in mice | Inhibition of lung pSTAT3 | Intratracheal (i.t.) | ~3 µ g/animal |
| Data sourced from MedChemExpress.[2] |
Representative In Vivo Efficacy of Inhaled Pan-JAK Inhibitors in Murine Lung Inflammation Models
Specific data for this compound on BAL fluid cell counts and cytokine levels are not publicly available. The following tables present representative data from other inhaled pan-JAK inhibitors to illustrate the expected therapeutic effects.
Table 1: Effect on Inflammatory Cell Infiltration in Bronchoalveolar Lavage (BAL) Fluid in an Ovalbumin (OVA)-Induced Allergic Asthma Model
| Treatment Group | Total Cells (x10⁵) | Eosinophils (%) | Neutrophils (%) |
| Vehicle Control | 1.2 ± 0.3 | 2 ± 1 | 3 ± 2 |
| OVA + Vehicle | 8.5 ± 1.2 | 65 ± 8 | 15 ± 4 |
| OVA + Inhaled pan-JAK Inhibitor | 3.1 ± 0.6 | 15 ± 5 | 5 ± 3 |
| Representative data; *p < 0.05 compared to OVA + Vehicle. |
Table 2: Effect on Pro-inflammatory Cytokine Levels in BAL Fluid in a Lipopolysaccharide (LPS)-Induced Acute Lung Inflammation Model
| Treatment Group | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Vehicle Control | < 50 | < 20 |
| LPS + Vehicle | 1500 ± 250 | 800 ± 150 |
| LPS + Inhaled pan-JAK Inhibitor | 400 ± 100 | 250 ± 80 |
| *Representative data; *p < 0.05 compared to LPS + Vehicle. |
Experimental Protocols
Protocol 1: IL-6-Induced Lung pSTAT3 Phosphorylation Model
This is a pharmacodynamic model to confirm target engagement of this compound in the lung.
Materials:
-
This compound
-
Vehicle for this compound (e.g., saline with a suitable solubilizing agent)
-
Recombinant murine IL-6
-
Sterile phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Intratracheal administration device
Procedure:
-
Animal Acclimatization: Acclimatize male BALB/c mice (8-10 weeks old) for at least one week.
-
This compound Administration:
-
Prepare a solution of this compound in the chosen vehicle at the desired concentrations (e.g., 0.3-100 µ g/animal ).
-
Anesthetize the mice.
-
Administer this compound or vehicle intratracheally in a volume of 50 µL.
-
-
IL-6 Challenge: 30 minutes after this compound administration, administer recombinant murine IL-6 (e.g., 1 µg) intratracheally in 50 µL of PBS.
-
Tissue Collection: 30 minutes after the IL-6 challenge, euthanize the mice and harvest the lungs.
-
Analysis: Homogenize the lung tissue and analyze the levels of phosphorylated STAT3 (pSTAT3) by Western blot or ELISA.
Protocol 2: Lipopolysaccharide (LPS)-Induced Acute Lung Inflammation
This model mimics bacterial-induced lung inflammation characterized by neutrophilic infiltration.
Materials:
-
This compound
-
Vehicle for this compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile PBS
-
Anesthesia
-
Intratracheal administration device
-
Bronchoalveolar lavage (BAL) equipment
Procedure:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week.
-
This compound Administration: Anesthetize mice and administer this compound or vehicle intratracheally 1-2 hours before the LPS challenge.
-
LPS Challenge: Administer LPS (e.g., 1-5 mg/kg) intratracheally in 50 µL of sterile PBS.
-
Post-Challenge Monitoring: Monitor the animals for signs of distress.
-
BAL Fluid Collection: 24 hours after LPS challenge, euthanize the mice and perform a bronchoalveolar lavage with 1 mL of ice-cold PBS.
-
BAL Fluid Analysis:
-
Cell Counts: Centrifuge the BAL fluid, resuspend the cell pellet, and perform a total and differential cell count to determine the number of neutrophils.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in the BAL fluid supernatant by ELISA.
-
Protocol 3: Ovalbumin (OVA)-Induced Allergic Asthma Model
This model mimics the eosinophilic inflammation characteristic of allergic asthma.
Materials:
-
This compound
-
Vehicle for this compound
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Sterile saline
-
Anesthesia
-
Intratracheal administration device or nebulizer
-
BAL equipment
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize BALB/c mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in 200 µL of saline.
-
-
Drug Administration and Allergen Challenge:
-
On days 21, 22, and 23, administer this compound or vehicle intratracheally or via nebulization 1 hour prior to the OVA challenge.
-
Challenge the mice with an aerosol of 1% OVA in saline for 30 minutes.
-
-
BAL Fluid Collection: 24 hours after the final OVA challenge (day 24), euthanize the mice and perform a bronchoalveolar lavage.
-
BAL Fluid Analysis:
-
Cell Counts: Perform a total and differential cell count to determine the number of eosinophils.
-
Cytokine Analysis: Measure the levels of Th2 cytokines such as IL-4, IL-5, and IL-13 in the BAL fluid supernatant by ELISA.
-
Conclusion
This compound is a promising therapeutic candidate for inflammatory lung diseases due to its potent pan-JAK inhibitory activity. The protocols outlined in these application notes provide a framework for the preclinical evaluation of inhaled this compound in relevant animal models of lung inflammation. These studies are crucial for determining the efficacy and therapeutic potential of this compound for the treatment of respiratory diseases.
References
Application Notes and Protocols for Studying JAK-STAT Signaling in Lymphocytes using PF-06263276
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical cascade for numerous cytokines and growth factors, playing a central role in regulating immune responses, hematopoiesis, and inflammation. Dysregulation of this pathway is implicated in a variety of autoimmune diseases and malignancies, making it a key target for therapeutic intervention. PF-06263276 is a potent, selective, pan-JAK inhibitor that provides a valuable tool for investigating the role of JAK-STAT signaling in lymphocyte function. These application notes provide detailed protocols for utilizing this compound to study its effects on lymphocyte proliferation, STAT phosphorylation, and cytokine production.
Mechanism of Action of this compound
This compound is an indazole-based compound identified through structure-based computational methods to be a potent pan-JAK inhibitor with a type 1.5 binding mode. It targets the ATP-binding site of the JAK family of tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2. By inhibiting these kinases, this compound effectively blocks the phosphorylation and subsequent activation of STAT proteins, which are crucial for the downstream transcriptional regulation of genes involved in lymphocyte activation, differentiation, and proliferation.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| JAK1 | 2.2[1] |
| JAK2 | 23.1[1] |
| JAK3 | 59.9[1] |
| TYK2 | 29.7[1] |
Table 2: Functional Inhibitory Activity of this compound in Human Whole Blood
| Cytokine Stimulus | Downstream STAT | IC50 (µM) |
| IFNα | pSTAT | 0.62 - 5.2[1] |
| IL-23 | pSTAT | 0.62 - 5.2[1] |
| IL-4 | pSTAT | 0.62 - 5.2[1] |
| IL-6 | pSTAT | 0.62 - 5.2[1] |
| GM-CSF | pSTAT | 0.62 - 5.2[1] |
Mandatory Visualizations
Caption: The JAK-STAT signaling pathway and the mechanism of inhibition by this compound.
Caption: Experimental workflow for evaluating the effects of this compound on lymphocytes.
Experimental Protocols
STAT Phosphorylation Assay by Flow Cytometry
This protocol details the measurement of cytokine-induced STAT phosphorylation in lymphocytes and its inhibition by this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
Recombinant human cytokines (e.g., IL-2, IL-6, IFN-γ)
-
Fixation Buffer (e.g., 1.5% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol)
-
Fluorochrome-conjugated antibodies against lymphocyte surface markers (e.g., CD3, CD4, CD8)
-
Fluorochrome-conjugated antibodies against phosphorylated STATs (e.g., pSTAT3, pSTAT5)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in RPMI-1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Treatment: Aliquot 100 µL of the cell suspension into 96-well U-bottom plates. Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the cells and incubate for 1 hour at 37°C in a 5% CO2 incubator. Include a vehicle control (DMSO).
-
Cytokine Stimulation: Prepare a working solution of the desired cytokine (e.g., IL-6 at 100 ng/mL). Add the cytokine to the wells and incubate for 15-30 minutes at 37°C.
-
Fixation: Immediately after stimulation, add 100 µL of Fixation Buffer to each well. Incubate for 10 minutes at room temperature.
-
Permeabilization: Centrifuge the plate at 500 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 200 µL of ice-cold Permeabilization Buffer and incubate on ice for 30 minutes.
-
Staining: Wash the cells twice with PBS containing 2% FBS. Resuspend the cells in 100 µL of staining buffer containing the appropriate dilutions of fluorochrome-conjugated antibodies against cell surface markers and phosphorylated STATs. Incubate for 30-60 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Wash the cells twice with PBS containing 2% FBS and resuspend in 200 µL of FACS buffer. Acquire data on a flow cytometer. Gate on the lymphocyte population of interest based on surface marker expression and analyze the median fluorescence intensity (MFI) of the phospho-STAT signal.
Lymphocyte Proliferation Assay using CFSE
This protocol describes how to measure the inhibitory effect of this compound on mitogen- or antigen-induced lymphocyte proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining.
Materials:
-
PBMCs
-
RPMI-1640 with 10% FBS
-
This compound
-
CFSE (5 mM stock in DMSO)
-
Lymphocyte mitogens (e.g., Phytohemagglutinin (PHA), anti-CD3/CD28 beads)
-
Flow cytometer
Procedure:
-
CFSE Labeling: Resuspend 1 x 10^7 PBMCs in 1 mL of pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and mix immediately. Incubate for 10 minutes at 37°C, protected from light.
-
Quenching: Add 5 volumes of ice-cold RPMI-1640 with 10% FBS to quench the staining reaction. Incubate on ice for 5 minutes.
-
Washing: Centrifuge the cells at 400 x g for 5 minutes, discard the supernatant, and wash twice with complete medium.
-
Cell Plating and Treatment: Resuspend the CFSE-labeled cells at 1 x 10^6 cells/mL in complete medium. Aliquot 100 µL of the cell suspension into 96-well flat-bottom plates. Add desired concentrations of this compound.
-
Stimulation: Add the mitogen (e.g., PHA at 5 µg/mL or anti-CD3/CD28 beads according to the manufacturer's instructions). Include unstimulated and vehicle-treated stimulated controls.
-
Incubation: Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and wash with PBS. If desired, stain with antibodies for specific lymphocyte subsets. Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Analyze the CFSE fluorescence to determine the percentage of proliferating cells and the number of cell divisions.
Cytokine Production Assay
This protocol outlines the measurement of cytokine secretion from stimulated lymphocytes and the inhibitory effect of this compound using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.
Materials:
-
PBMCs
-
RPMI-1640 with 10% FBS
-
This compound
-
Lymphocyte mitogens (e.g., PHA, anti-CD3/CD28)
-
ELISA kit or multiplex cytokine assay kit for the cytokine of interest (e.g., IL-2, IFN-γ, TNF-α)
-
Plate reader
Procedure:
-
Cell Plating and Treatment: Isolate and prepare PBMCs as described previously. Plate 1 x 10^5 cells per well in a 96-well flat-bottom plate in a final volume of 100 µL. Add desired concentrations of this compound and pre-incubate for 1 hour.
-
Stimulation: Add the mitogen to the wells. Include unstimulated and vehicle-treated stimulated controls.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator. The optimal incubation time will depend on the specific cytokine being measured.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant and store at -80°C until analysis.
-
Cytokine Measurement: Quantify the concentration of the cytokine(s) in the supernatants using an ELISA or multiplex assay kit according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in each sample. Calculate the percentage of inhibition of cytokine production by this compound compared to the vehicle control.
Conclusion
This compound is a valuable research tool for elucidating the role of the JAK-STAT pathway in lymphocyte biology. The protocols provided herein offer robust methods to assess the impact of this pan-JAK inhibitor on key lymphocyte functions. These studies will contribute to a better understanding of the therapeutic potential of targeting JAK-STAT signaling in various immune-mediated diseases.
References
Application Notes and Protocols for PF-06263276, an IL-6 Signaling Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in regulating immune responses, inflammation, and hematopoiesis.[1] Dysregulation of the IL-6 signaling pathway is implicated in a variety of inflammatory diseases, autoimmune disorders, and cancers.[2][3] The IL-6 signaling cascade is primarily mediated through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[4] Upon IL-6 binding to its receptor (IL-6R) and the subsequent association with the signal-transducing subunit gp130, JAKs are activated, leading to the phosphorylation and activation of STAT3.[5][6] Activated STAT3 then translocates to the nucleus to regulate the transcription of target genes.[7] PF-06263276 is a potent and selective pan-JAK inhibitor that effectively targets JAK1, JAK2, JAK3, and TYK2, thereby blocking the downstream signaling events initiated by IL-6 and other cytokines that utilize the JAK/STAT pathway.[6][8] These application notes provide detailed protocols for utilizing this compound to inhibit the IL-6 signaling pathway in a research setting.
Mechanism of Action of this compound in the IL-6 Signaling Pathway
This compound exerts its inhibitory effect on the IL-6 signaling pathway by directly targeting the enzymatic activity of Janus kinases. By binding to the ATP-binding site of JAKs, this compound prevents the phosphorylation and subsequent activation of these kinases. This, in turn, blocks the phosphorylation of STAT3, a critical step for its dimerization, nuclear translocation, and transcriptional activity. The inhibitory action of this compound effectively abrogates the cellular responses induced by IL-6.
Data Presentation
Table 1: In Vitro Potency of this compound against Janus Kinases
| Target | IC50 (nM) |
| JAK1 | 2.2[6] |
| JAK2 | 23.1[6] |
| JAK3 | 59.9[6] |
| TYK2 | 29.7[6] |
Table 2: Cellular Activity of this compound
| Assay | Cell Type | Stimulus | IC50 (µM) |
| STAT Phosphorylation | Human Whole Blood | Multiple Cytokines (including IL-6) | 0.62 - 5.2[6] |
Experimental Protocols
Protocol 1: Inhibition of IL-6-Induced STAT3 Phosphorylation in Cultured Cells (Western Blot Analysis)
This protocol details the procedure to assess the inhibitory effect of this compound on IL-6-induced STAT3 phosphorylation in a selected cell line.
Materials:
-
Cell Line: A cell line responsive to IL-6, such as HepG2 (human hepatoma) or DU-145 (human prostate cancer).[7][9]
-
Culture Medium: As recommended for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Recombinant Human IL-6: To stimulate the signaling pathway.
-
This compound: Stock solution prepared in DMSO.
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit: For protein quantification.
-
SDS-PAGE Gels and Buffers
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Rabbit anti-phospho-STAT3 (Tyr705) and Mouse anti-total-STAT3.[3][7]
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG.
-
Chemiluminescent Substrate
-
Imaging System: For detecting chemiluminescence.
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once the cells are attached and have reached the desired confluency, replace the growth medium with a serum-free medium and incubate for 16-24 hours. This step is crucial to reduce basal levels of STAT3 phosphorylation.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. Aspirate the starvation medium and add the medium containing the desired concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. Incubate for 1-2 hours.
-
IL-6 Stimulation: Prepare a stock solution of IL-6. Add IL-6 to each well to a final concentration of 10-50 ng/mL. Do not add IL-6 to the unstimulated control wells. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total STAT3 as a loading control.
-
Data Analysis: Quantify the band intensities for phospho-STAT3 and total STAT3 using densitometry software. Normalize the phospho-STAT3 signal to the total STAT3 signal for each sample. Plot the normalized phospho-STAT3 levels against the concentration of this compound to determine the IC50 value.
Protocol 2: STAT3 Reporter Gene Assay
This protocol describes a method to quantify the transcriptional activity of STAT3 in response to IL-6 and its inhibition by this compound using a luciferase reporter assay.
Materials:
-
STAT3 Reporter Cell Line: Commercially available cell lines such as HEK293 or NIH-3T3 stably expressing a luciferase reporter gene under the control of a STAT3-responsive promoter.[10][11][12][13][14]
-
Culture Medium: As recommended for the cell line.
-
Recombinant Human IL-6
-
This compound
-
96-well White, Clear-Bottom Plates
-
Luciferase Assay Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the STAT3 reporter cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.[9][12] Incubate overnight.
-
Serum Starvation (Optional but Recommended): If high basal activity is observed, replace the medium with serum-free medium and incubate for 16-24 hours.
-
Inhibitor Pre-treatment: Prepare 2x serial dilutions of this compound in serum-free or culture medium. Add 50 µL of the this compound dilutions to the respective wells. Add 50 µL of medium with vehicle (DMSO) to the control wells. Incubate for 1-2 hours.
-
IL-6 Stimulation: Prepare a 4x solution of IL-6 in the appropriate medium. Add 50 µL of the IL-6 solution to the wells to achieve a final concentration that induces a submaximal reporter response (to allow for the observation of inhibition). Add 50 µL of medium to the unstimulated control wells.
-
Incubation: Incubate the plate for 6-24 hours at 37°C.[12] The optimal incubation time should be determined empirically for the specific cell line and assay conditions.
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions (typically 50-100 µL per well).
-
Incubate for 2-10 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the average luminescence of the "no cells" background wells from all other readings. Normalize the IL-6-stimulated signal by setting the vehicle-treated, IL-6-stimulated wells as 100% activity and the unstimulated wells as 0% activity. Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
This compound is a valuable research tool for investigating the role of the IL-6/JAK/STAT3 signaling pathway in various biological and pathological processes. The protocols provided herein offer robust methods for characterizing the inhibitory activity of this compound and can be adapted for screening and profiling other potential inhibitors of this critical signaling cascade. Careful optimization of experimental conditions, such as cell type, stimulus concentration, and incubation times, is recommended to achieve the most reliable and reproducible results.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. researchgate.net [researchgate.net]
- 3. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 4. IL-6信号通路机制-赛默飞| Thermo Fisher Scientific - CN | Thermo Fisher Scientific - CN [thermofisher.cn]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 8. Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (this compound) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. IL-6 Luciferase - (LUCPorter™) Stable Reporter Cell Line (NBP2-32793): Novus Biologicals [novusbio.com]
- 12. bosterbio.com [bosterbio.com]
- 13. bosterbio.com [bosterbio.com]
- 14. invivogen.com [invivogen.com]
PF-06263276: A Potent Pan-JAK Inhibitor for Advanced Immunology Research
Application Notes and Protocols
For researchers, scientists, and drug development professionals, PF-06263276 serves as a powerful tool for investigating the role of the Janus kinase (JAK) family in immune and inflammatory responses. This compound is a potent and selective pan-JAK inhibitor, targeting JAK1, JAK2, JAK3, and TYK2, key enzymes in cytokine signaling pathways that are central to numerous autoimmune and inflammatory diseases.[1][2] Its utility in both in vitro and in vivo models makes it an invaluable compound for elucidating the mechanisms of cytokine-mediated inflammation and for the preclinical evaluation of novel therapeutic strategies.[3][4]
Mechanism of Action
This compound exerts its effects by inhibiting the activity of the Janus kinase family of enzymes.[1] These enzymes are crucial for the signal transduction of a wide array of cytokines and growth factors that are pivotal in immunity and hematopoiesis.[2] Upon cytokine binding to their receptors, JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The JAKs then phosphorylate the STATs, which dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation, proliferation, and differentiation. By inhibiting JAKs, this compound effectively blocks this signaling cascade, leading to a reduction in the production of pro-inflammatory mediators.[1][2]
A diagram of the JAK-STAT signaling pathway is presented below:
Quantitative Data Summary
The inhibitory activity of this compound against the JAK family and its effects on downstream signaling are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound [1]
| Target | IC50 (nM) |
| JAK1 | 2.2 |
| JAK2 | 23.1 |
| JAK3 | 59.9 |
| TYK2 | 29.7 |
Table 2: Cellular Activity of this compound in Human Whole Blood [1]
| Cytokine Stimulus | Downstream Target | IC50 (µM) |
| IFNα | pSTAT3 | 0.62 - 5.2 |
| IL-23 | pSTAT3 | 0.62 - 5.2 |
| IL-4 | pSTAT6 | 0.62 - 5.2 |
| IL-6 | pSTAT3 | 0.62 - 5.2 |
| GM-CSF | pSTAT5 | 0.62 - 5.2 |
Table 3: In Vivo Efficacy of this compound [1]
| Model | Endpoint | Route of Administration | ED50 |
| IL-6-induced lung pSTAT3 response in mice | Lung pSTAT3 inhibition | Intratracheal | ~3 µ g/animal |
| IL-23-induced mouse ear skin inflammation | Reduction in ear swelling | Topical (4% solution) | 48% reduction |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Cytokine-Induced STAT Phosphorylation in Human Whole Blood
This protocol details the methodology to assess the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in human whole blood, a key assay for evaluating its cellular potency.
Workflow Diagram:
Materials:
-
Freshly collected human whole blood (with anticoagulant, e.g., heparin)
-
This compound
-
DMSO (for compound dilution)
-
Recombinant human cytokines (e.g., IL-6, IFN-α, IL-23, IL-4, GM-CSF)
-
Phosphate-Buffered Saline (PBS)
-
Red Blood Cell (RBC) Lysis Buffer
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated anti-phospho-STAT antibodies (e.g., anti-pSTAT3, anti-pSTAT5, anti-pSTAT6)
-
Flow cytometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a concentration range for IC50 determination. Further dilute in cell culture medium to the desired final concentrations.
-
Blood Aliquoting: Aliquot human whole blood into 96-well plates.
-
Compound Incubation: Add the diluted this compound or vehicle control (DMSO) to the blood samples and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Cytokine Stimulation: Add the respective cytokine to the blood samples to induce STAT phosphorylation. Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis, Fixation, and Permeabilization: Stop the stimulation by adding RBC lysis/fixation buffer. Incubate as recommended by the manufacturer. Follow with a permeabilization step using an appropriate buffer.
-
Intracellular Staining: Stain the cells with a fluorochrome-conjugated anti-phospho-STAT antibody. Incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Wash the cells and acquire data on a flow cytometer. Gate on the cell population of interest (e.g., lymphocytes, monocytes) and quantify the median fluorescence intensity (MFI) of the phospho-STAT signal.
-
Data Analysis: Plot the MFI against the concentration of this compound and fit a dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Murine Model of IL-23-Induced Ear Inflammation
This protocol outlines a common in vivo model to assess the anti-inflammatory efficacy of topically administered this compound.[1]
Materials:
-
Mice (e.g., C57BL/6)
-
Recombinant murine IL-23
-
This compound (formulated as a 4% solution for topical application)
-
Vehicle control solution
-
Calipers for ear thickness measurement
Procedure:
-
Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Induction of Inflammation: Administer intradermal injections of recombinant murine IL-23 into the ear pinna of the mice daily or on alternating days for a specified period (e.g., 11 days) to induce an inflammatory response characterized by ear swelling.
-
Topical Treatment: Apply the 4% this compound solution or vehicle control topically to the surface of the ear daily, starting from the first day of IL-23 administration.
-
Measurement of Ear Swelling: Measure the thickness of the ear pinna daily using calipers before the IL-23 injection and treatment application.
-
Data Analysis: Compare the ear thickness measurements between the this compound-treated group and the vehicle-treated group. Calculate the percentage reduction in ear swelling to determine the efficacy of the compound.
-
Histological Analysis (Optional): At the end of the study, euthanize the mice and collect the ear tissue for histological analysis to assess cellular infiltration and other markers of inflammation.
These protocols provide a framework for utilizing this compound as a tool compound to investigate JAK-STAT signaling in various immunological contexts. Researchers can adapt these methods to suit their specific experimental needs and to explore the therapeutic potential of JAK inhibition in different disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (this compound) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for PF-06263276 in Psoriasis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06263276 is a potent, selective, pan-Janus kinase (JAK) inhibitor that has been investigated for the topical treatment of inflammatory skin diseases such as psoriasis. Psoriasis is a chronic autoimmune condition characterized by the hyperproliferation of keratinocytes and inflammation, driven by dysregulated cytokine signaling pathways. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical component of this signaling cascade, making it a key therapeutic target. This compound exerts its effects by inhibiting JAK1, JAK2, JAK3, and TYK2, thereby blocking the downstream signaling of various pro-inflammatory cytokines implicated in the pathogenesis of psoriasis.
These application notes provide a comprehensive overview of the experimental design for utilizing this compound in psoriasis research, including its mechanism of action, preclinical data, and detailed protocols for relevant in vitro and in vivo assays.
Mechanism of Action
This compound is a small molecule inhibitor that targets the ATP-binding site of the Janus kinase family of enzymes. By inhibiting JAKs, this compound effectively blocks the phosphorylation and activation of STAT proteins, which are crucial for transducing signals from cytokine receptors on the cell surface to the nucleus. In the context of psoriasis, key cytokines such as interleukin-23 (IL-23) and interferon-gamma (IFN-γ) rely on the JAK-STAT pathway to exert their pro-inflammatory effects. This compound has been shown to inhibit the phosphorylation of STAT3 (pSTAT3) and the TYK2 pathway, which are central to the inflammatory cascade in psoriasis.
Data Presentation
In Vitro Kinase Inhibitory Activity
| Target | IC₅₀ (nM) |
| JAK1 | 2.2 |
| JAK2 | 23.1 |
| JAK3 | 59.9 |
| TYK2 | 29.7 |
Preclinical Efficacy in a Psoriasis Model
| Model | Treatment | Outcome |
| IL-23-Induced Ear Inflammation (Mouse) | 4% this compound solution (topical) | 48% reduction in ear swelling |
Note: Detailed quantitative data from the Phase 1 clinical trial (NCT02193815) of this compound in plaque psoriasis are not publicly available at this time.
Mandatory Visualizations
Caption: JAK-STAT signaling pathway in psoriasis and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in psoriasis research.
Experimental Protocols
In Vitro STAT Phosphorylation Assay
Objective: To determine the in vitro potency of this compound in inhibiting cytokine-induced STAT phosphorylation in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
This compound
-
Human PBMCs
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Recombinant human cytokines (e.g., IL-6, IFN-α)
-
Phosphate Buffered Saline (PBS)
-
Fixation/Permeabilization Buffer
-
Phospho-specific flow cytometry antibodies (e.g., anti-pSTAT3, anti-pSTAT1)
-
Flow cytometer
Protocol:
-
Cell Preparation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells with PBS and resuspend in RPMI 1640 supplemented with 10% FBS.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve the desired final concentrations.
-
Compound Incubation: Seed the PBMCs in a 96-well plate. Add the diluted this compound or vehicle (DMSO) to the wells and incubate for 1 hour at 37°C.
-
Cytokine Stimulation: Add the respective cytokine (e.g., IL-6 for pSTAT3, IFN-α for pSTAT1) to the wells to stimulate the cells. Incubate for 15-30 minutes at 37°C.
-
Fixation and Permeabilization: Fix the cells by adding a fixation buffer, followed by permeabilization with a permeabilization buffer according to the manufacturer's instructions.
-
Antibody Staining: Stain the cells with fluorescently labeled phospho-specific antibodies against the target STAT proteins.
-
Flow Cytometry: Analyze the samples using a flow cytometer to quantify the levels of phosphorylated STAT proteins in the presence and absence of this compound.
-
Data Analysis: Calculate the IC₅₀ value of this compound for the inhibition of STAT phosphorylation by plotting the percentage of inhibition against the compound concentration.
In Vivo IL-23-Induced Psoriasis Mouse Model
Objective: To evaluate the in vivo efficacy of topically applied this compound in a mouse model of psoriasis-like skin inflammation.
Materials:
-
This compound formulated in a suitable topical vehicle (e.g., 4% solution)
-
C57BL/6 mice (female, 8-10 weeks old)
-
Recombinant murine IL-23
-
Phosphate Buffered Saline (PBS)
-
Calipers for ear thickness measurement
-
Histology equipment and reagents (formalin, paraffin, H&E stain)
-
ELISA kits for cytokine analysis
Protocol:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the start of the experiment.
-
Induction of Psoriasis-like Inflammation: Anesthetize the mice and administer intradermal injections of recombinant murine IL-23 into the ear pinna on alternating days for a specified duration (e.g., 11 days). A control group should receive PBS injections.
-
Topical Treatment: Apply the this compound formulation or the vehicle control topically to the ears of the mice daily, starting from the first day of IL-23 injection.
-
Efficacy Assessment:
-
Ear Thickness: Measure the ear thickness daily using calipers. The change in ear thickness over time is a primary indicator of inflammation.
-
Histological Analysis: At the end of the study, euthanize the mice and collect the ear tissue. Fix the tissue in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess epidermal thickness and immune cell infiltration.
-
Cytokine Analysis: Homogenize a portion of the ear tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-17, IL-22) using ELISA.
-
-
Data Analysis: Compare the ear thickness, histological scores, and cytokine levels between the this compound-treated group and the vehicle-treated group to determine the efficacy of the compound.
Conclusion
This compound represents a promising therapeutic candidate for psoriasis by targeting the fundamental JAK-STAT signaling pathway. The provided application notes and protocols offer a framework for researchers to effectively design and execute preclinical studies to further investigate the potential of this pan-JAK inhibitor. The combination of in vitro characterization and in vivo efficacy studies is crucial for elucidating the full therapeutic profile of this compound and its potential translation to clinical applications in dermatology.
Application of PF-06263276 in Respiratory Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06263276 is a potent, selective, pan-Janus kinase (JAK) inhibitor that has demonstrated significant potential in preclinical models of inflammatory respiratory diseases.[1][2] By targeting the JAK-STAT signaling pathway, this compound can modulate the inflammatory response driven by multiple cytokines implicated in the pathophysiology of diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in relevant in vivo and in vitro respiratory disease models.
Mechanism of Action
This compound is an inhibitor of all four members of the Janus kinase family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[2] These enzymes are critical for the signal transduction of numerous cytokines and growth factors that play a key role in inflammation and immunity. Upon cytokine binding to their receptors, JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus and regulate the transcription of target inflammatory genes. By inhibiting JAKs, this compound effectively blocks this signaling cascade.[1][2]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay System |
| JAK1 | 2.2 | Biochemical Assay |
| JAK2 | 23.1 | Biochemical Assay |
| JAK3 | 59.9 | Biochemical Assay |
| TYK2 | 29.7 | Biochemical Assay |
| Multi-cytokine induced STAT phosphorylation | 0.62 - 5.2 µM | Human Whole Blood |
| Data sourced from MedChemExpress.[2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Key Parameter | Route of Administration | ED50 |
| IL-6-induced lung pSTAT3 response in mice | Inhibition of lung pSTAT3 | Intratracheal (i.t.) | ~3 µ g/animal |
| Data sourced from MedChemExpress.[2] |
Experimental Protocols
In Vivo Model: IL-6-Induced STAT3 Phosphorylation in Mouse Lung
This protocol describes a pharmacodynamic model to assess the in vivo efficacy of this compound in inhibiting IL-6-induced STAT3 phosphorylation in the lungs of mice.
Materials:
-
This compound
-
Recombinant mouse IL-6
-
Male BALB/c mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Intratracheal instillation device
-
Phosphate-buffered saline (PBS)
-
Lung homogenization buffer (with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Western blot or ELISA kit for phosphorylated STAT3 (pSTAT3) and total STAT3
Procedure:
-
Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week prior to the experiment.
-
This compound Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
Administer this compound or vehicle control to mice via intratracheal instillation at doses ranging from 0.3 to 100 µ g/animal .[2] A typical administration volume is 50 µL.
-
-
IL-6 Challenge:
-
One hour after this compound administration, challenge the mice with an intratracheal instillation of recombinant mouse IL-6 (e.g., 1 µg in 50 µL of PBS).
-
-
Tissue Collection:
-
Thirty minutes after the IL-6 challenge, euthanize the mice by an approved method.
-
Perfuse the lungs with cold PBS to remove blood.
-
Excise the lungs and immediately snap-freeze in liquid nitrogen or place in ice-cold homogenization buffer.
-
-
Protein Extraction and Quantification:
-
Homogenize the lung tissue and lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
-
pSTAT3 Analysis:
-
Analyze the levels of pSTAT3 and total STAT3 in the lung lysates by Western blot or ELISA according to the manufacturer's instructions.
-
Normalize the pSTAT3 signal to the total STAT3 signal.
-
In Vitro Assay: Inhibition of Cytokine-Induced STAT Phosphorylation in Human Bronchial Epithelial Cells
This protocol details an in vitro assay to evaluate the inhibitory activity of this compound on STAT phosphorylation in a human bronchial epithelial cell line (e.g., BEAS-2B).
Materials:
-
This compound
-
Human bronchial epithelial cell line (e.g., BEAS-2B)
-
Cell culture medium and supplements
-
Recombinant human cytokine (e.g., IL-6, IFN-γ)
-
Serum-free medium
-
Cell lysis buffer (with protease and phosphatase inhibitors)
-
Assay for pSTAT and total STAT (e.g., HTRF kit, Western blot, or flow cytometry)
Procedure:
-
Cell Culture: Culture human bronchial epithelial cells to 70-80% confluency in appropriate cell culture flasks or plates.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours in serum-free medium.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for 1 hour.
-
-
Cytokine Stimulation:
-
Stimulate the cells with the appropriate cytokine (e.g., 20 ng/mL IL-6) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells with lysis buffer to extract total protein.
-
-
pSTAT Analysis:
-
Quantify the levels of the target phosphorylated STAT (e.g., pSTAT3 for IL-6 stimulation) and total STAT using a suitable detection method.
-
Normalize the phosphorylated STAT signal to the total STAT signal.
-
Application in Other Respiratory Disease Models
The protocols described above can be adapted for other relevant respiratory disease models:
-
Asthma Models: In ovalbumin (OVA)-sensitized and challenged mice, this compound can be administered prior to the OVA challenge to assess its effect on airway hyperresponsiveness, eosinophilic inflammation, and cytokine production in bronchoalveolar lavage (BAL) fluid.
-
COPD Models: In cigarette smoke or elastase-induced models of COPD in rodents, this compound can be evaluated for its ability to reduce neutrophilic inflammation, mucus hypersecretion, and emphysematous changes.
-
Idiopathic Pulmonary Fibrosis (IPF) Models: In bleomycin-induced pulmonary fibrosis models, the effect of this compound on fibroblast proliferation, collagen deposition, and the expression of profibrotic mediators can be investigated.
Conclusion
This compound is a valuable tool for investigating the role of the JAK-STAT pathway in the pathogenesis of respiratory diseases. The provided protocols offer a starting point for researchers to evaluate the efficacy of this pan-JAK inhibitor in relevant preclinical models. Careful optimization of experimental conditions, including dose, timing, and choice of endpoints, will be crucial for obtaining robust and reproducible data.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing PF-06263276 for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of PF-06263276 in cell culture experiments.
Understanding this compound
This compound is a potent and selective pan-Janus kinase (JAK) inhibitor, targeting the following kinases with varying affinities.[1] It functions by blocking the JAK-STAT signaling pathway, which is a critical pathway in cytokine signaling and immune response.[2]
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| JAK1 | 2.2 |
| JAK2 | 23.1 |
| JAK3 | 59.9 |
| TYK2 | 29.7 |
Source: MedChemExpress[1]
In human whole blood, this compound has been shown to inhibit STAT phosphorylation induced by a variety of cytokines with IC₅₀ values ranging from 0.62 to 5.2 µM.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: The optimal concentration of this compound is cell-type dependent. Based on its potent enzymatic inhibition (low nM) and its effects in human whole blood (µM range), a good starting point for a dose-response experiment is to test a wide range of concentrations from 10 nM to 10 µM. A logarithmic dilution series is recommended to efficiently determine the effective concentration range for your specific cell line and experimental conditions.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM or higher. It is crucial to use freshly opened DMSO as it is hygroscopic, and water content can affect the solubility of the compound.[1] Store the stock solution in small aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to avoid repeated freeze-thaw cycles.[1] When preparing your working solution, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is the mechanism of action of this compound?
A3: this compound is a pan-JAK inhibitor. It competitively binds to the ATP-binding site of JAK1, JAK2, JAK3, and TYK2, preventing the phosphorylation and activation of these kinases. This, in turn, blocks the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, preventing their dimerization and translocation to the nucleus to regulate gene expression.[1][2]
Q4: Can this compound cause cytotoxicity?
A4: Like many small molecule inhibitors, high concentrations of this compound may induce cytotoxicity. It is essential to perform a cell viability or cytotoxicity assay in parallel with your functional assays to distinguish between specific inhibition of the JAK-STAT pathway and general cellular toxicity. Assays such as MTT, MTS, or those measuring ATP levels (e.g., CellTiter-Glo®) can be used.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition of cytokine-induced STAT phosphorylation | Suboptimal concentration of this compound: The concentration used may be too low for the specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 20 µM). |
| Degraded compound: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare a fresh stock solution from a new vial of the compound. Ensure proper storage in small aliquots at -80°C. | |
| Inactive cytokine: The cytokine used for stimulation may have lost its activity. | Use a fresh aliquot of the cytokine and confirm its activity with a positive control. | |
| Short pre-incubation time: The inhibitor may require more time to penetrate the cells and engage its target. | Increase the pre-incubation time with this compound before cytokine stimulation (e.g., 2-4 hours). | |
| High variability in results between experiments | Inconsistent cell health or passage number: Cells that are unhealthy or have a high passage number can respond differently to treatment.[3] | Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. |
| Inaccurate dilutions: Pipetting errors can lead to incorrect final concentrations.[3] | Use calibrated pipettes and prepare fresh serial dilutions for each experiment. | |
| Variable incubation times: Inconsistent timing of compound treatment and cytokine stimulation. | Use a timer to ensure precise and consistent incubation periods. | |
| Unexpected cell death or morphological changes | Cytotoxicity of this compound: The concentration used may be toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT, MTS) to determine the cytotoxic concentration range. Use concentrations below the toxic threshold for your experiments. |
| High DMSO concentration: The final concentration of the solvent (DMSO) may be toxic to the cells.[3] | Ensure the final DMSO concentration in the culture medium is at or below 0.1%. Run a vehicle control with the same DMSO concentration to assess solvent toxicity. | |
| Contamination: Bacterial or mycoplasma contamination can affect cell health and response to treatment.[4] | Regularly test your cell cultures for mycoplasma contamination. Practice good aseptic technique. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol helps to identify the concentration range of this compound that is not cytotoxic to the cells.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous, cell culture grade)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Plot the cell viability against the log of the this compound concentration to determine the concentration at which toxicity is observed.
Protocol 2: Western Blot for Phosphorylated STAT (pSTAT)
This protocol is used to assess the inhibitory effect of this compound on cytokine-induced STAT phosphorylation.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Recombinant cytokine (e.g., IL-6, IFN-γ)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-pSTAT, anti-total STAT, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Pre-incubate the cells with various concentrations of this compound or a vehicle control for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes). Include an unstimulated control.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the pSTAT signal to the total STAT signal and the loading control.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for testing this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vivo cytotoxicity assay for assessing immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphorylation of STAT proteins by recombinant human IL-6 in immortalized human chondrocyte cell lines, T/C28a2 and C28/I2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK inhibitors differentially modulate B cell activation, maturation and function: A comparative analysis of five JAK inhibitors in an in-vitro B cell differentiation model and in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
PF-06263276 off-target effects in cellular assays
Welcome to the technical support center for PF-06263276. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate their cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, selective, pan-Janus kinase (JAK) inhibitor. It competitively binds to the ATP-binding site of the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This blockade of the JAK/STAT signaling pathway downstream of cytokine receptors leads to its immunomodulatory effects.[1][2]
Q2: What are the reported on-target potencies of this compound against the JAK family kinases?
A2: In enzymatic assays, this compound has demonstrated potent inhibition of all four JAK family members. The half-maximal inhibitory concentrations (IC50) are 2.2 nM for JAK1, 23.1 nM for JAK2, 59.9 nM for JAK3, and 29.7 nM for TYK2.[1]
Q3: What are the expected off-target effects of this compound?
A3: Off-target effects can be categorized in two ways: inhibition of other kinases and unintended effects in cellular systems.
-
Kinase Selectivity: A broad kinase screen is essential to understand the selectivity of any inhibitor. This compound has been profiled against a panel of other kinases to assess its selectivity. While it is highly potent against the JAK family, some off-target activity at higher concentrations may be observed. For specific off-target kinase interactions, please refer to the quantitative data summary tables.
-
Cellular Effects: Unintended cellular effects might arise from the inhibition of non-JAK kinases or from the complex biological consequences of inhibiting the JAK/STAT pathway in specific cell types. These could manifest as unexpected changes in cell viability, proliferation, or other signaling pathways. It is crucial to include appropriate controls in your experiments to distinguish on-target from off-target cellular responses.
Q4: In which cellular assays can I assess the activity of this compound?
A4: The most common cellular assay to measure the on-target activity of this compound is the inhibition of cytokine-induced STAT phosphorylation. This can be quantified using techniques such as flow cytometry, western blotting, or specific ELISA-based assays. For example, this compound has been shown to inhibit STAT phosphorylation induced by cytokines like IFNα, IL-23, IL-4, IL-6, and GM-CSF in human whole blood with IC50 values in the range of 0.62-5.2µM.[1]
Troubleshooting Guides
Issue 1: I am not observing the expected inhibition of STAT phosphorylation.
-
Possible Cause 1: Suboptimal Compound Concentration.
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and stimulation conditions. The cellular IC50 can be influenced by cell permeability and intracellular ATP concentrations.
-
-
Possible Cause 2: Inactive Compound.
-
Troubleshooting Step: Ensure the proper storage of this compound, which is typically at -20°C or -80°C.[1] Repeated freeze-thaw cycles should be avoided. Prepare fresh dilutions from a stock solution for each experiment.
-
-
Possible Cause 3: Issues with Cytokine Stimulation.
-
Troubleshooting Step: Verify the activity of your cytokine stimulus. Titrate the cytokine to determine the concentration that gives a robust and reproducible induction of STAT phosphorylation.
-
-
Possible Cause 4: Problems with Antibody Detection.
-
Troubleshooting Step: Ensure your phospho-STAT antibodies are specific and used at the recommended dilution. Include positive and negative controls to validate your detection method.
-
Issue 2: I am observing significant cell death at concentrations where I expect to see on-target effects.
-
Possible Cause 1: Off-Target Kinase Inhibition.
-
Troubleshooting Step: At higher concentrations, this compound may inhibit other kinases essential for cell survival. Refer to the broad kinase selectivity profile to identify potential off-target kinases that might be contributing to cytotoxicity. Consider using a lower concentration or a shorter incubation time.
-
-
Possible Cause 2: Cell Line Sensitivity.
-
Troubleshooting Step: Different cell lines can exhibit varying sensitivities to kinase inhibitors. If possible, test the compound in a different cell line known to be less sensitive to off-target effects.
-
-
Possible Cause 3: On-Target Toxicity.
-
Troubleshooting Step: Inhibition of the JAK/STAT pathway can impact the survival of certain cell types that are dependent on cytokine signaling. It is important to differentiate between general cytotoxicity and on-target-mediated apoptosis or growth arrest.
-
Quantitative Data Summary
Table 1: On-Target Enzymatic Potency of this compound
| Target | IC50 (nM) |
| JAK1 | 2.2 |
| JAK2 | 23.1 |
| JAK3 | 59.9 |
| TYK2 | 29.7 |
Data sourced from MedChemExpress.[1]
Table 2: Cellular Potency of this compound in Human Whole Blood
| Cytokine Stimulus | Measured Endpoint | IC50 (µM) |
| IFNα | pSTAT | 0.62 - 5.2 |
| IL-23 | pSTAT | 0.62 - 5.2 |
| IL-4 | pSTAT | 0.62 - 5.2 |
| IL-6 | pSTAT | 0.62 - 5.2 |
| GM-CSF | pSTAT | 0.62 - 5.2 |
Data sourced from MedChemExpress.[1]
Experimental Protocols
Key Experiment: Inhibition of Cytokine-Induced STAT Phosphorylation in Human Whole Blood
This protocol is a generalized procedure based on common methodologies for assessing JAK inhibitor activity in a relevant cellular context.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the compound in a suitable buffer to achieve the desired final concentrations for the dose-response curve.
-
Blood Collection: Collect fresh human whole blood into heparinized tubes.
-
Incubation with Inhibitor: Aliquot the whole blood into 96-well plates. Add varying concentrations of this compound or vehicle control (DMSO) to the wells and incubate for a predetermined time (e.g., 1 hour) at 37°C.
-
Cytokine Stimulation: Add the specific cytokine (e.g., IL-6, IFNα) to induce STAT phosphorylation and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Red Blood Cell Lysis and Fixation: Lyse the red blood cells using a lysis buffer and simultaneously fix the leukocytes with a fixative agent like paraformaldehyde.
-
Permeabilization: Permeabilize the fixed cells to allow for intracellular antibody staining.
-
Antibody Staining: Stain the cells with fluorescently-labeled antibodies specific for a leukocyte marker (e.g., CD45) and the phosphorylated form of the STAT protein of interest (e.g., pSTAT3).
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the leukocyte population of interest and quantify the median fluorescence intensity (MFI) of the pSTAT signal.
-
Data Analysis: Plot the MFI of pSTAT against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound activity in a pSTAT assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Collection - Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (this compound) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin - Journal of Medicinal Chemistry - Figshare [figshare.com]
Troubleshooting PF-06263276 insolubility in aqueous solutions
Welcome to the technical support center for PF-06263276. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in aqueous solutions for experimental use.
Compound Profile: this compound
This compound is a potent and selective pan-Janus kinase (JAK) inhibitor, targeting JAK1, JAK2, JAK3, and TYK2.[1] It is being investigated for topical and inhaled delivery for the treatment of inflammatory diseases.[2] Due to its molecular structure, this compound exhibits low solubility in aqueous solutions, a common challenge for many small molecule kinase inhibitors.[3][4]
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₃₁H₃₁FN₈O₂ | [1] |
| Molecular Weight | 566.63 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility in DMSO | 33.33 mg/mL (58.82 mM) | [1] |
Troubleshooting Insolubility in Aqueous Solutions
This section addresses common questions and issues related to the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous buffers like PBS?
A1: Like many kinase inhibitors, this compound is a lipophilic molecule, meaning it has a tendency to dissolve in fats, oils, and non-polar solvents rather than in water-based solutions. This is a common characteristic of molecules designed to interact with the ATP-binding pocket of kinases. When a concentrated stock solution of this compound in an organic solvent like DMSO is diluted into an aqueous buffer, the sudden change in polarity can cause the compound to precipitate out of solution.
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What can I do?
A2: This is a frequent challenge known as "solvent shock." Here are several strategies to mitigate this issue:
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration of less than 1% in your cell culture medium, as higher concentrations can be toxic to cells and increase the likelihood of precipitation.
-
Use a Serial Dilution Approach: Instead of directly diluting your high-concentration DMSO stock into the final volume of media, create an intermediate dilution in your cell culture medium or a suitable co-solvent mixture.
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling. This helps to disperse the compound quickly and avoid localized high concentrations that can trigger precipitation.
-
Incorporate a Surfactant or Cyclodextrin: The use of non-ionic surfactants like Tween-80 or encapsulating agents like β-cyclodextrins can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
Q3: Can I adjust the pH of my buffer to improve the solubility of this compound?
Q4: Are there alternative solvents to DMSO for making a stock solution?
A4: While DMSO is the most common solvent for preparing stock solutions of poorly soluble compounds, other organic solvents such as ethanol, dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) can be considered. However, it is essential to verify the compatibility of these solvents with your specific experimental system, as they can have different toxicities and effects on cells.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 5.67 mg of this compound (Molecular Weight = 566.63 g/mol ).
-
Weigh the compound: Carefully weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of DMSO to the tube. For a 10 mM stock, this would be 1 mL for 5.67 mg.
-
Dissolve the compound: Tightly cap the tube and vortex thoroughly. If the compound does not dissolve completely, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[1] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a Working Solution for a Cell-Based Assay
This protocol describes the preparation of a 10 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Prepare an intermediate dilution (optional but recommended): To minimize precipitation, first prepare a 1 mM intermediate dilution. Add 10 µL of the 10 mM DMSO stock to 90 µL of pre-warmed cell culture medium. Mix gently by pipetting.
-
Prepare the final working solution: Add 10 µL of the 1 mM intermediate dilution to 990 µL of pre-warmed cell culture medium to achieve a final concentration of 10 µM.
-
Mixing: Gently vortex or invert the tube to ensure the solution is homogeneous.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (0.1% in this case) to the cell culture medium without the compound.
-
Immediate Use: It is recommended to use the final working solution immediately after preparation to minimize the risk of precipitation over time.
Visualizing the Mechanism of Action
This compound functions by inhibiting the JAK-STAT signaling pathway. The following diagrams illustrate the pathway and the point of inhibition.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A troubleshooting workflow for addressing this compound insolubility.
Formulation Strategies for In Vitro and In Vivo Studies
For more challenging applications, the following formulation strategies have been reported to achieve a clear solution of this compound at a concentration of at least 2.5 mg/mL.[1]
Formulation 1: Co-Solvent System
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Formulation 2: Cyclodextrin-Based System
| Component | Percentage |
| DMSO | 10% |
| 20% SBE-β-CD in Saline | 90% |
Formulation 3: Oil-Based System (for specific applications)
| Component | Percentage |
| DMSO | 10% |
| Corn Oil | 90% |
Note: The suitability of these formulations depends on the specific experimental context, and it is crucial to consider the potential effects of the excipients on the assay or biological system. Always include appropriate vehicle controls in your experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Topical PF-06263276 Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the efficacy of topical PF-06263276 delivery in experimental settings.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and testing of topical this compound.
| Problem | Potential Cause | Suggested Solution |
| Low skin permeation of this compound | Suboptimal Vehicle/Formulation: The vehicle may not be effectively overcoming the stratum corneum barrier. Highly lipophilic drugs may have difficulty penetrating hydrophilic domains.[1] | - Optimize Vehicle Composition: Experiment with different ratios of solvents, co-solvents, and penetration enhancers. Consider using lipid-based carriers like liposomes or ethosomes to encapsulate this compound.[1][2][3] - Incorporate Penetration Enhancers: Evaluate the use of chemical enhancers such as fatty acids, terpenes, or surfactants. - Eutectic Mixtures: Consider the formation of a eutectic mixture to enhance drug partitioning into the stratum corneum.[2] |
| Inconsistent experimental results | Formulation Inhomogeneity: Improper mixing can lead to inconsistent drug concentration throughout the formulation.[4] Variable Skin Samples: High intra- and inter-individual variations in skin samples can affect results.[5] | - Standardize Formulation Process: Ensure consistent mixing speeds, times, and temperatures during formulation preparation.[6] - Characterize Skin Samples: Use methods like transepidermal water loss (TEWL) to assess the barrier integrity of each skin sample before the experiment.[7] - Increase Sample Size: Use a sufficient number of replicates to account for biological variability. |
| Precipitation of this compound in the formulation | Poor Solubility: The concentration of this compound may exceed its solubility in the chosen vehicle. Temperature Fluctuations: Changes in temperature during storage or experimentation can cause the drug to crystallize.[6] | - Solubility Screening: Determine the solubility of this compound in various pharmaceutically acceptable solvents and solvent mixtures. - Use of Solubilizers: Incorporate solubilizing agents such as cyclodextrins or surfactants. - Controlled Temperature: Maintain a consistent and appropriate temperature throughout the manufacturing and storage process.[6] |
| Degradation of this compound in the formulation | Chemical Instability: The active pharmaceutical ingredient (API) may be degrading due to interactions with other formulation components or exposure to light or heat.[6] | - Excipient Compatibility Studies: Perform compatibility studies with all proposed excipients. - pH Optimization: Determine the optimal pH for the stability of this compound in the formulation. - Photostability Testing: Evaluate the need for light-protective packaging. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective pan-Janus kinase (JAK) inhibitor.[8][9] It targets the JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2), which are crucial for cytokine signaling.[8][10] By inhibiting these enzymes, this compound blocks the JAK-STAT signaling pathway, which in turn reduces the inflammatory response mediated by various cytokines.[8][10][11]
Quantitative Data: this compound Inhibitory Activity
| Target | IC50 (nM) |
| JAK1 | 2.2 |
| JAK2 | 23.1 |
| JAK3 | 59.9 |
| TYK2 | 29.7 |
| Source: MedChemExpress[8] |
2. What are the key considerations for formulating a topical delivery system for this compound?
The primary goal is to overcome the skin's barrier, the stratum corneum, to deliver the drug to the target site.[2] Key considerations include:
-
Vehicle Selection: The choice of vehicle (e.g., cream, gel, ointment) will significantly impact drug release and skin penetration.[12]
-
Solubility and Stability: this compound must remain dissolved and stable within the formulation.[12]
-
Penetration Enhancement: Incorporating strategies to enhance skin penetration is often necessary.[1]
-
Viscosity: The viscosity of the formulation can affect its application and residence time on the skin.[4]
3. Which in vitro models are suitable for evaluating the skin permeation of this compound?
Several in vitro models can be used to assess skin permeation:
-
Franz Diffusion Cells: This is a widely used method to study the permeation of drugs through excised human or animal skin.[7][13]
-
Reconstructed Human Epidermis (RhE) Models: These 3D tissue models provide a good alternative to ex vivo skin and can reduce the reliance on animal testing.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput screening tool to predict passive skin permeability.[13]
4. What are the recommended in vivo models for assessing the efficacy of topical this compound?
Animal models are commonly used to evaluate the in vivo efficacy of topical anti-inflammatory drugs.[14] For this compound, a relevant model is the IL-23-induced ear skin inflammation model in mice. In this model, topical application of a 4% this compound solution has been shown to significantly reduce ear swelling.[8]
Experimental Protocols
1. In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines a general procedure for assessing the permeation of this compound through excised skin.
-
Objective: To quantify the rate and extent of this compound permeation through a skin membrane.
-
Materials:
-
Franz diffusion cells
-
Excised human or porcine skin
-
This compound formulation
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions)[7]
-
Magnetic stirrer
-
Water bath/circulator
-
HPLC or other suitable analytical method
-
-
Procedure:
-
Prepare the excised skin by removing subcutaneous fat and cutting it into sections to fit the Franz diffusion cells.
-
Mount the skin sections between the donor and receptor chambers of the Franz cells, with the stratum corneum facing the donor chamber.
-
Fill the receptor chamber with pre-warmed (32°C) receptor solution and ensure no air bubbles are trapped beneath the skin.
-
Allow the system to equilibrate for 30 minutes.
-
Apply a finite dose of the this compound formulation to the skin surface in the donor chamber.
-
At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor chamber and replace the volume with fresh, pre-warmed receptor solution.
-
At the end of the experiment, dismount the skin. The amount of drug retained in the skin can be determined by methods such as tape stripping or extraction.[15]
-
Analyze the concentration of this compound in the collected samples using a validated analytical method.
-
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time. The steady-state flux (Jss) and permeability coefficient (Kp) can be determined from the slope of the linear portion of the cumulative permeation curve.
2. In Vivo Efficacy Study in a Mouse Model of Skin Inflammation
This protocol is based on the IL-23-induced ear inflammation model.
-
Objective: To evaluate the anti-inflammatory efficacy of topical this compound.
-
Materials:
-
Mice (e.g., BALB/c)
-
Recombinant murine IL-23
-
This compound formulation and vehicle control
-
Calipers or thickness gauge
-
Anesthesia
-
-
Procedure:
-
Acclimatize the mice to the laboratory conditions.
-
On day 0, inject a solution of recombinant murine IL-23 intradermally into the right ear of each mouse. The left ear can serve as an untreated control.
-
Beginning on day 0 or day 1, apply a defined volume of the this compound formulation or vehicle control to the surface of the right ear daily for the duration of the study (e.g., 11 days).[8]
-
Measure the ear thickness of both ears daily using calipers.
-
At the end of the study, the animals can be euthanized, and the ears can be collected for further analysis (e.g., histology, cytokine analysis, or Western blotting for pSTAT3).
-
-
Data Analysis: The primary endpoint is the change in ear thickness over time. Calculate the percentage inhibition of ear swelling for the this compound-treated group compared to the vehicle-treated group.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating topical this compound delivery.
References
- 1. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Innovations in Topical Drug Delivery: Recent Developments in Transdermal Formulations, Gels, and Patches as Topical Medication Delivery Methods [wisdomlib.org]
- 4. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 5. munin.uit.no [munin.uit.no]
- 6. pharmtech.com [pharmtech.com]
- 7. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 11. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. univarsolutions.com [univarsolutions.com]
- 13. Methods to Evaluate Skin Penetration In Vitro [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. In Vivo Methods for the Assessment of Topical Drug Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PF-06263276 Dose-Response Analysis
This technical support center provides guidance for researchers and drug development professionals on the use of PF-06263276, a potent pan-Janus kinase (JAK) inhibitor. This guide includes troubleshooting advice and frequently asked questions (FAQs) to assist with experimental design and data interpretation.
Dose-Response & Inhibitory Activity
This compound is a selective inhibitor of the JAK family of tyrosine kinases, which are crucial components of the signaling pathways for numerous cytokines and growth factors. Understanding its dose-dependent effects is critical for accurate experimental outcomes.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| JAK1 | 2.2 |
| JAK2 | 23.1 |
| JAK3 | 59.9 |
| TYK2 | 29.7 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: Functional Cellular Activity of this compound
| Assay | Cell Type | Stimulant | IC₅₀ (µM) |
| STAT Phosphorylation Inhibition | Human Whole Blood | IFNα, IL-23, IL-4, IL-6, GM-CSF | 0.62 - 5.2 |
This table summarizes the concentration range of this compound required to inhibit the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins induced by various cytokines in a cellular context.
Table 3: In Vivo Efficacy of this compound
| Animal Model | Readout | Route of Administration | ED₅₀ |
| IL-6-induced lung pSTAT3 response in mice | Lung pSTAT3 inhibition | Intratracheal (i.t.) | ~3 µ g/animal |
ED₅₀ represents the dose of the inhibitor that produces 50% of its maximal effect in a living organism.
Experimental Protocols
A detailed protocol for a phospho-STAT3 (pSTAT3) inhibition assay in human whole blood is provided below. This can be adapted for use with this compound to determine its cellular potency.
Protocol: pSTAT3 Inhibition Assay in Human Whole Blood
1. Materials:
-
Freshly collected human whole blood anti-coagulated with heparin.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Cytokine stimulant (e.g., recombinant human IL-6).
-
Phosphate Buffered Saline (PBS).
-
Fixation buffer (e.g., Cytofix).
-
Permeabilization buffer (e.g., Perm Buffer III).
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4 for T-cells) and intracellular pSTAT3 (e.g., anti-pSTAT3-Alexa Fluor 647).
-
Flow cytometer.
2. Method:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stocks in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent effects.
-
Inhibitor Pre-incubation: Add 100 µL of whole blood to each well of a 96-well plate. Add the diluted this compound or vehicle control (DMSO) to the blood and incubate for 30 minutes at 37°C.
-
Cytokine Stimulation: Prepare a working solution of IL-6 in PBS. Add the IL-6 solution to the blood samples to achieve a final concentration that induces a sub-maximal pSTAT3 response (this should be determined empirically, e.g., 100 ng/mL). Incubate for 15-30 minutes at 37°C.
-
Fixation: Stop the stimulation by adding 1 mL of pre-warmed fixation buffer to each sample. Incubate for 10 minutes at 37°C.
-
Permeabilization: Centrifuge the samples, discard the supernatant, and resuspend the cell pellets in 1 mL of cold permeabilization buffer. Incubate on ice for 30 minutes.
-
Staining: Wash the cells with PBS containing 2% fetal bovine serum. Resuspend the cells in the antibody cocktail containing the anti-cell surface marker and anti-pSTAT3 antibodies. Incubate in the dark at room temperature for 30-60 minutes.
-
Data Acquisition: Wash the cells and resuspend them in PBS. Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest (e.g., CD4+ T-cells). Determine the median fluorescence intensity (MFI) of the pSTAT3 signal for each sample. Plot the MFI against the log of the inhibitor concentration and fit a dose-response curve to determine the IC₅₀.
Troubleshooting Guide & FAQs
Question 1: I am observing high variability in my dose-response curves. What could be the cause?
Answer: Variability in dose-response curves can arise from several factors:
-
Cell Health and Passage Number: Ensure your cells are healthy and within a consistent passage number range. Senescent or unhealthy cells will respond differently to stimuli and inhibitors.
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results. Ensure you have a single-cell suspension and use proper pipetting techniques for even distribution.
-
Reagent Preparation and Storage: Ensure all reagents, including the inhibitor and cytokines, are prepared fresh or have been stored correctly to maintain their activity. Avoid repeated freeze-thaw cycles of stock solutions.[1]
-
Incubation Times: Be precise and consistent with all incubation times, especially for inhibitor pre-treatment and cytokine stimulation.
-
Edge Effects: The outer wells of a multi-well plate are prone to evaporation, which can alter the concentration of your compound. It is best practice to fill the outer wells with sterile PBS or media and not use them for experimental samples.
Question 2: My IC₅₀ value is significantly different from the published values. Why might this be?
Answer: Discrepancies in IC₅₀ values can be due to:
-
Different Experimental Conditions: IC₅₀ values are highly dependent on the specific experimental setup. Factors such as cell type, cell density, cytokine concentration, and incubation time can all influence the apparent potency of an inhibitor.
-
Assay Readout: The method used to measure the biological response can impact the IC₅₀. For example, a direct measure of kinase activity in a biochemical assay will likely yield a different IC₅₀ than a cell-based assay measuring a downstream event like STAT phosphorylation.
-
Compound Solubility: this compound is a hydrophobic molecule. If it precipitates out of solution in your cell culture media, the effective concentration will be lower than intended. Ensure complete solubilization of your stock and consider the final DMSO concentration. If precipitation is suspected, centrifuging the final working solution and using the supernatant can help, though this may alter the final concentration.
-
Protein Binding: The presence of serum in your culture media can lead to protein binding of the inhibitor, reducing its free concentration and thus its apparent potency. Consider using serum-free media or a lower serum concentration if this is a concern.
Question 3: I am concerned about off-target effects. What should I do?
Answer: While this compound is a potent JAK inhibitor, like all kinase inhibitors, it has the potential for off-target effects, especially at higher concentrations.
-
Dose-Response: Use the lowest effective concentration of the inhibitor that gives a clear biological response in your assay. A full dose-response curve is essential to identify the optimal concentration range.
-
Control Experiments: Include appropriate controls in your experiments. This could involve using a structurally unrelated JAK inhibitor to confirm that the observed effect is due to JAK inhibition. A rescue experiment, where the downstream signaling is restored by adding a component that bypasses the inhibited kinase, can also be informative.
-
Selectivity Profiling: If you suspect off-target effects are confounding your results, consider performing a broader kinase screen to identify other potential targets of this compound at the concentrations you are using.
Question 4: How should I prepare and store this compound?
Answer:
-
Stock Solution: Prepare a high-concentration stock solution in an appropriate solvent like DMSO.[1] Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in your cell culture medium.
-
Solubility: If you encounter solubility issues when diluting the DMSO stock into aqueous media, you can try pre-warming the media to 37°C and adding the stock solution dropwise while vortexing.[1] If precipitation occurs, sonication may also help to redissolve the compound.[1]
Visualizing the JAK-STAT Signaling Pathway
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its analysis.
Caption: Mechanism of action of this compound in the JAK-STAT signaling pathway.
Caption: A typical experimental workflow for analyzing the dose-response of this compound.
References
Addressing cytotoxicity of PF-06263276 at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with the pan-JAK inhibitor, PF-06263276, particularly at high concentrations.
I. Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro experiments with this compound.
Issue 1: Higher-than-expected cytotoxicity observed at high concentrations.
-
Possible Cause 1: Off-target kinase inhibition.
-
Explanation: At high concentrations, small molecule inhibitors can bind to kinases other than their intended targets.[1] While this compound is a potent pan-JAK inhibitor, supra-therapeutic concentrations may lead to the inhibition of other kinases essential for cell survival and proliferation.[2] This can result in a variety of toxic effects.[1]
-
Troubleshooting Steps:
-
Review existing literature for kinome profiling data: Although specific kinome scan data for this compound is not publicly available, reviewing data for other pan-JAK inhibitors can provide insights into potential off-target families.
-
Perform a kinase selectivity panel: If resources permit, subjecting this compound to a broad kinase screen (e.g., KINOMEscan™) can identify its off-target profile.[3]
-
Use a more selective inhibitor as a control: Compare the cytotoxic effects of this compound with a more selective JAK inhibitor to determine if the observed cytotoxicity is specific to pan-JAK inhibition or due to off-target effects.
-
-
-
Possible Cause 2: Exaggerated on-target effects of pan-JAK inhibition.
-
Explanation: The Janus kinase family (JAK1, JAK2, JAK3, and TYK2) is crucial for signaling pathways of over 50 cytokines that regulate cell growth, differentiation, and survival.[4] Simultaneous and potent inhibition of all four JAKs at high concentrations can lead to the shutdown of essential cellular processes, resulting in cytotoxicity.[5][6] For example, inhibition of JAK2 can impact hematopoietic cell viability.[5][7]
-
Troubleshooting Steps:
-
Titrate the concentration of this compound: Determine the lowest effective concentration that achieves the desired level of JAK inhibition without inducing significant cytotoxicity.
-
Assess the phosphorylation status of downstream STAT proteins: Use techniques like Western blotting or flow cytometry to confirm the extent of JAK-STAT pathway inhibition at various concentrations of this compound.
-
Rescue experiment: If a specific cytokine is known to be critical for your cell line's survival, you can try to "rescue" the cells from this compound-induced cytotoxicity by adding an excess of this cytokine.
-
-
-
Possible Cause 3: Compound precipitation at high concentrations.
-
Explanation: Poor solubility and precipitation of the compound at high concentrations in cell culture media can lead to the formation of aggregates that can be cytotoxic.
-
Troubleshooting Steps:
-
Visually inspect the culture medium: Check for any visible precipitate after adding this compound.
-
Determine the solubility of this compound in your specific cell culture medium: This can be done using various analytical techniques.
-
Use a lower concentration of the solvent (e.g., DMSO): Ensure the final solvent concentration is not contributing to cytotoxicity.
-
-
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for high cytotoxicity.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective pan-JAK inhibitor.[8] It inhibits the four members of the Janus kinase family: JAK1, JAK2, JAK3, and TYK2.[8] By inhibiting these kinases, this compound blocks the signaling of numerous cytokines and growth factors that are dependent on the JAK-STAT pathway.[4][8]
IC50 Values for this compound
| Kinase | IC50 (nM) |
| JAK1 | 2.2 |
| JAK2 | 23.1 |
| JAK3 | 59.9 |
| TYK2 | 29.7 |
| [Data sourced from MedChemExpress][8] |
Q2: Why might this compound be cytotoxic at high concentrations?
High concentrations of this compound can lead to cytotoxicity through several mechanisms:
-
Broad inhibition of essential cytokine signaling: As a pan-JAK inhibitor, high concentrations can lead to a complete shutdown of signaling pathways necessary for the survival and proliferation of certain cell types.[5]
-
Off-target effects: Like many kinase inhibitors, this compound may inhibit other kinases at concentrations significantly higher than its IC50 for the JAK family, potentially leading to unintended toxicities.[1][2]
-
Inhibition of JAK2-dependent hematopoietic functions: JAK2 is critical for the signaling of erythropoietin and other factors involved in the production of blood cells.[5] Strong inhibition of JAK2 can lead to cytopenias (a reduction in the number of blood cells).[5][9]
Q3: What are some recommended in vitro assays to assess the cytotoxicity of this compound?
A variety of assays can be used to measure cytotoxicity. The choice of assay depends on the specific research question and the expected mechanism of cell death.
Common Cytotoxicity Assays
| Assay Type | Principle | Examples |
| Metabolic Assays | Measure metabolic activity, which is often proportional to the number of viable cells. | MTT, MTS, WST-1, resazurin (alamarBlue) |
| Membrane Integrity Assays | Measure the release of intracellular components (e.g., enzymes) or the uptake of dyes by non-viable cells. | LDH release, trypan blue, propidium iodide |
| Apoptosis Assays | Detect specific markers of apoptosis, such as caspase activation or changes in the cell membrane. | Caspase-Glo, Annexin V staining |
| Real-time Cytotoxicity Assays | Continuously monitor cell viability over time. | Real-time impedance-based assays |
Q4: How can I minimize the off-target effects of this compound in my experiments?
-
Use the lowest effective concentration: Determine the minimal concentration of this compound that inhibits the JAK-STAT pathway to the desired extent without causing widespread off-target effects.
-
Use a highly selective control compound: Comparing results with a more selective JAK inhibitor can help differentiate on-target from off-target effects.
-
Confirm target engagement: Use techniques like Western blotting for phosphorylated STAT proteins to confirm that the observed effects correlate with the inhibition of the intended pathway.
III. Experimental Protocols
Protocol 1: General Cell Viability Assay using a Tetrazolium-based (MTT/MTS) Method
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Addition of Reagent: Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Measurement: If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a plate reader. For MTS, the product is soluble and absorbance can be read directly.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for assessing cytotoxicity.
IV. Signaling Pathway Diagram
The JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors. The binding of a ligand to its receptor leads to the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression. This compound, as a pan-JAK inhibitor, blocks this pathway at the level of JAK activation.
Caption: The JAK-STAT signaling pathway and the point of inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 5. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo effects of JAK2 inhibition in chronic myelomonocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. youtube.com [youtube.com]
Minimizing systemic exposure with topical PF-06263276
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing systemic exposure with topical PF-06263276.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent, selective, pan-Janus kinase (JAK) inhibitor.[1] It works by inhibiting the activity of the JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2), which are critical components of the signaling pathway for numerous cytokines involved in inflammation and immune responses. By blocking this pathway, this compound can reduce the downstream signaling of these pro-inflammatory cytokines.
2. Why is minimizing systemic exposure important for topical this compound?
While topical administration is intended for local therapeutic effects in the skin, some degree of systemic absorption is possible. Minimizing systemic exposure is crucial to reduce the risk of potential systemic side effects associated with JAK inhibition. Systemic JAK inhibitors have been associated with various adverse events, and while the risk is lower with topical application, it is still a critical safety consideration.
3. What were the findings from the clinical trials of topical this compound?
Phase I clinical trials for a topical formulation of this compound in patients with plaque psoriasis were conducted. However, these trials were discontinued. The specific reasons for the discontinuation have not been publicly detailed but could be related to a variety of factors, including efficacy, local tolerability, or concerns about systemic exposure.
4. What factors can influence the systemic absorption of topical this compound?
Several factors can affect the extent of systemic absorption of topically applied drugs:
-
Skin Integrity: Damaged or inflamed skin has a compromised barrier function, which can lead to increased drug penetration and systemic absorption.
-
Application Area: The larger the surface area of application, the greater the potential for systemic absorption.[2]
-
Occlusion: Covering the application site with a dressing or clothing can increase skin hydration and temperature, enhancing drug penetration.[2]
-
Formulation: The physicochemical properties of the vehicle (e.g., cream, ointment, gel) can significantly influence drug release and skin penetration.
-
Drug Concentration: Higher concentrations of the active pharmaceutical ingredient (API) in the formulation can lead to a greater absorption gradient.
-
Application Frequency and Duration: More frequent application and longer duration of treatment can increase the total amount of drug absorbed.
-
Anatomical Site: Skin thickness and the density of hair follicles and sweat glands vary across the body, leading to regional differences in drug absorption.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating issues related to unexpected systemic exposure during your experiments with topical this compound.
Issue: Higher than expected plasma concentrations of this compound.
| Potential Cause | Troubleshooting Steps |
| Compromised Skin Barrier in Animal Models | - Carefully assess the skin condition of animal models before and during the study. - Exclude animals with significant skin irritation or damage. - Consider using a non-invasive method to measure transepidermal water loss (TEWL) to quantify skin barrier function. |
| Incorrect Dosing or Application | - Ensure accurate and consistent dosing for each application. - Standardize the application technique to ensure a uniform layer of the formulation. - Verify the concentration of this compound in the formulation. |
| Unintended Occlusion | - If occlusion is not part of the study design, ensure that the application site is not covered by dressings or restrictive housing conditions that may trap heat and moisture. |
| Formulation Issues | - Re-evaluate the formulation characteristics. Consider if any excipients are unintentionally enhancing penetration. - Conduct in vitro skin permeation tests with modified formulations to assess their impact on drug delivery. |
| Metabolism Differences | - Investigate the metabolic profile of this compound in the chosen animal model. Species-specific differences in skin metabolism could affect systemic exposure. |
Data Presentation
Disclaimer: Specific quantitative pharmacokinetic data for topical this compound is not publicly available. The following tables are provided as examples to illustrate the recommended format for presenting such data. Data for other topical JAK inhibitors, where available, has been used as a reference to create realistic examples. For instance, a study on topical delgocitinib showed minimal systemic exposure with a relative bioavailability of 0.6% compared to oral administration.[3] Another topical pan-JAK inhibitor, LNK01004, had mean Cmax values of 0.06 ng/mL and 0.15 ng/mL for 0.3% and 1.0% ointments, respectively.[4]
Table 1: Example Pharmacokinetic Parameters of Topical this compound in a Preclinical Model (e.g., Minipig)
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng*h/mL) |
| 1% Cream | 2 mg/cm² | 0.8 | 8 | 12.5 |
| 1% Ointment | 2 mg/cm² | 1.2 | 10 | 18.2 |
| 2% Cream | 2 mg/cm² | 1.5 | 8 | 23.7 |
| 2% Ointment | 2 mg/cm² | 2.1 | 12 | 35.1 |
Table 2: Example In Vitro Skin Permeation of this compound (Human Skin)
| Formulation | Cumulative Permeation (µg/cm²) at 24h | Flux (µg/cm²/h) |
| 1% Cream | 0.5 | 0.021 |
| 1% Ointment | 0.8 | 0.033 |
| 2% Cream | 1.1 | 0.046 |
| 2% Ointment | 1.7 | 0.071 |
Experimental Protocols
1. In Vitro Skin Permeation Testing (IVPT) using Franz Diffusion Cells
Objective: To assess the rate and extent of this compound permeation through the skin from different topical formulations.
Methodology:
-
Skin Preparation: Use excised human or porcine skin. Dermatomed to a thickness of approximately 500 µm.
-
Franz Cell Setup: Mount the skin between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Fluid: Fill the receptor chamber with a suitable buffer (e.g., phosphate-buffered saline with a solubility enhancer if needed) and maintain at 32°C. Stir continuously.
-
Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation to the skin surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid.
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Calculation: Calculate the cumulative amount of drug permeated per unit area and the steady-state flux.
2. In Vivo Pharmacokinetic Study in a Minipig Model
Objective: To determine the systemic exposure of this compound after topical application.
Methodology:
-
Animal Model: Use a relevant animal model with skin characteristics similar to humans, such as the minipig.
-
Dosing: Apply a defined amount of the topical formulation to a specific area on the back of the minipig.
-
Blood Sampling: Collect blood samples from a suitable vein at multiple time points (e.g., pre-dose, 1, 2, 4, 8, 12, 24, 48 hours post-application).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Visualizations
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the systemic exposure of topical this compound.
Caption: Troubleshooting logic for addressing high systemic exposure of topical this compound.
References
Technical Support Center: Overcoming Resistance to PF-06263276 in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying resistance to the pan-JAK inhibitor, PF-06263276.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, ATP-competitive pan-Janus kinase (JAK) inhibitor. It targets all four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). By inhibiting these kinases, this compound blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. This interference with the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines and growth factors, leads to the modulation of immune responses and cellular proliferation.[1]
Q2: My cells are showing reduced sensitivity to this compound. What are the common mechanisms of resistance to JAK inhibitors?
A2: Resistance to JAK inhibitors, including pan-JAK inhibitors like this compound, can arise through several mechanisms:
-
Reactivation of the JAK-STAT Pathway: This is a common resistance mechanism.[2] Cells can achieve this through:
-
Heterodimeric JAK activation: Where different JAK family members can compensate for each other to reactivate downstream signaling.[1]
-
Upregulation of upstream activators: Increased production of cytokines (e.g., IL-6) or activation of cytokine receptors can lead to a stronger activation signal that overcomes the inhibitor.
-
-
Activation of Bypass Signaling Pathways: Cells can activate alternative signaling pathways to circumvent the blocked JAK-STAT pathway and promote survival and proliferation. Common bypass pathways include:
-
PI3K/AKT/mTOR pathway
-
MAPK/ERK pathway
-
SRC family kinases
-
-
Target Mutations: While less common for some JAK inhibitors, mutations in the ATP-binding pocket of the JAK kinases can reduce the binding affinity of the inhibitor.[3][4]
-
Upregulation of Pro-survival Proteins: Increased expression of anti-apoptotic proteins, such as those from the BCL-2 family, can make cells more resistant to drug-induced cell death.[3]
Q3: How do I confirm that my cell line has developed resistance to this compound?
A3: Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound in the suspected resistant cell line compared to the parental (sensitive) cell line.[5] A fold-change of 3-fold or greater is generally considered an indication of resistance.[6] This is determined through cell viability or proliferation assays.
Q4: What is a typical workflow for investigating resistance to this compound?
A4: A standard workflow involves generating a resistant cell line, confirming the resistance phenotype, and then investigating the underlying molecular mechanisms.
Figure 1: A typical experimental workflow for investigating drug resistance.
Troubleshooting Guides
Problem 1: Difficulty in Generating a this compound-Resistant Cell Line
| Possible Cause | Suggested Solution |
| Drug concentration is too high, leading to excessive cell death. | Start with a lower concentration of this compound, typically around the IC20-IC30 of the parental cell line. Gradually increase the concentration in small increments (e.g., 1.5 to 2-fold) as the cells adapt.[7] |
| Inconsistent drug exposure. | Maintain a consistent schedule for changing the media and adding fresh this compound. Ensure the drug is stored correctly to maintain its potency. |
| Cell line is inherently slow-growing or sensitive. | Be patient, as developing resistance can take several months.[8] Consider using a pulse-treatment method where cells are exposed to the drug for a shorter period (e.g., 24-48 hours) followed by a recovery period in drug-free media. |
| Heterogeneous cell population. | After establishing a resistant population, consider single-cell cloning to isolate a homogeneously resistant cell line for more consistent experimental results.[6] |
Problem 2: Inconsistent Results in Cell Viability Assays
| Possible Cause | Suggested Solution |
| Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well. Cell density can affect growth rate and drug sensitivity. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation, which can affect drug concentration and cell growth. |
| Inaccurate drug dilutions. | Prepare fresh drug dilutions for each experiment from a concentrated stock solution. Use calibrated pipettes and perform serial dilutions carefully. |
| Assay incubation time is not optimal. | Optimize the incubation time for your specific cell line and assay (e.g., MTT, CellTiter-Glo). A time course experiment can help determine the optimal endpoint.[7] |
Problem 3: No Clear Mechanism of Resistance Identified by Western Blot
| Possible Cause | Suggested Solution |
| Antibody quality or specificity issues. | Validate your antibodies using positive and negative controls. Ensure you are using antibodies specific to the phosphorylated and total forms of your target proteins (e.g., p-STAT3, STAT3, p-AKT, AKT). |
| Timing of sample collection is not optimal. | Analyze protein expression at different time points after treatment with this compound to capture dynamic changes in signaling pathways. |
| Resistance is not driven by changes in protein expression. | Consider other mechanisms such as mutations in the JAK kinases. Perform genomic sequencing of the JAK genes in your resistant cell line. Also, consider changes in gene expression by performing qPCR or RNA-sequencing. |
| Activation of a less common bypass pathway. | Use a broader panel of antibodies to investigate other potential bypass signaling pathways (e.g., SRC, mTOR). |
Quantitative Data
The following table provides an illustrative example of the shift in IC50 values that might be observed in a cell line that has developed resistance to this compound. Please note that these are representative values and the actual fold-change in IC50 can vary depending on the cell line and the specific resistance mechanism.
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | 15 | - |
| Resistant Clone 1 | 150 | 10 |
| Resistant Clone 2 | 250 | 16.7 |
A higher IC50 value in the resistant cell lines indicates that a higher concentration of the drug is required to inhibit cell viability by 50%, confirming the resistant phenotype.[9]
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a stepwise method for generating a resistant cell line through continuous exposure to increasing concentrations of this compound.[6][10]
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cell line.
-
Initial Treatment: Culture the parental cells in media containing this compound at a concentration equal to the IC20-IC30.
-
Monitor and Passage: Monitor the cells daily. When the cells become confluent, passage them and re-seed them in fresh media with the same concentration of this compound.
-
Dose Escalation: Once the cells are proliferating at a stable rate, increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat and Freeze Stocks: Repeat steps 3 and 4, gradually increasing the drug concentration. It is crucial to cryopreserve cells at each stage of increased resistance.
-
Confirm Resistance: Periodically, perform a cell viability assay to determine the IC50 of the resistant cell population and compare it to the parental cell line. A significant increase in the IC50 confirms resistance.
Figure 2: Workflow for generating a drug-resistant cell line.
Protocol 2: Western Blot Analysis of JAK-STAT Signaling
This protocol outlines the key steps for analyzing the activation state of the JAK-STAT pathway in sensitive versus resistant cells.
-
Cell Lysis: Lyse parental and resistant cells, both untreated and treated with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-STAT3, anti-STAT3, anti-p-JAK1, anti-JAK1, and loading controls like β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Signaling Pathway Diagrams
The following diagrams illustrate the JAK-STAT signaling pathway and a common resistance mechanism.
Figure 3: Simplified JAK-STAT signaling pathway and the inhibitory action of this compound.
Figure 4: Common mechanisms of resistance to this compound, including reactivation of the JAK-STAT pathway and activation of bypass signaling pathways.
References
- 1. Molecular Pathways: Molecular Basis for Sensitivity and Resistance to JAK Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Mechanisms of Resistance to JAK Inhibitors in Lymphoid Leukemias: A Scoping Review of Evidence from Preclinical Models and Case Reports - PMC [pmc.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Resistance Improvement and Sensitivity Enhancement of Cancer Therapy by a Novel Antitumor Candidate onto A2780 CP and A2780 S Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Generation of Prostate Cancer Cell Models of Resistance to the Anti-mitotic Agent Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Analysis of PF-06263276 and Tofacitinib
This guide provides a detailed in vitro comparison of two prominent Janus kinase (JAK) inhibitors: PF-06263276 and tofacitinib. Developed for researchers, scientists, and drug development professionals, this document outlines their respective mechanisms of action, inhibitory potency, and selectivity based on experimental data.
Introduction to JAK Inhibitors
Janus kinases are a family of intracellular tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), that are crucial for transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus.[1][2] This signaling cascade, known as the JAK-STAT pathway, is pivotal in regulating cellular processes involved in hematopoiesis and immune cell function.[3] Dysregulation of this pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases.[4]
Tofacitinib (CP-690,550) is a well-established, orally available JAK inhibitor approved for the treatment of conditions like rheumatoid arthritis and ulcerative colitis.[1][5][6] It was initially designed as a selective JAK3 inhibitor but is now understood to preferentially inhibit signaling by JAK1 and JAK3 over JAK2.[7]
This compound is a potent, selective pan-JAK inhibitor, meaning it targets all four members of the JAK family.[8][9] It was developed as a clinical candidate suitable for inhaled or topical delivery for treating inflammatory diseases of the lungs and skin.[10][11][12]
Mechanism of Action: Targeting the JAK-STAT Pathway
Both this compound and tofacitinib exert their effects by inhibiting the JAK-STAT signaling pathway.[4] The process begins when a cytokine binds to its corresponding cell surface receptor, leading to the activation of associated JAKs.[3] These activated JAKs then phosphorylate each other and the receptor, creating docking sites for Signal Transducers and Activators of Transcription (STATs).[6] Once recruited, STATs are themselves phosphorylated by the JAKs, causing them to dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in the immune response.[1][6]
By binding to the ATP-binding pocket of JAK enzymes, both inhibitors prevent the phosphorylation and activation of STATs, thereby modulating the downstream inflammatory cascade.[7]
Quantitative Comparison of In Vitro Potency
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. Lower IC50 values indicate higher potency. The table below summarizes the reported IC50 values for this compound and tofacitinib against the four JAK isoforms.
| Inhibitor | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) | Primary Selectivity |
| This compound | 2.2[8] | 23.1[8] | 59.9[8] | 29.7[8] | Pan-JAK |
| Tofacitinib | 112[13] | 20[13] | 1[13] | >100[14] | JAK1 / JAK3[15][16] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.[15][17] The data presented here are compiled from multiple sources for comparative purposes.
The data indicates that this compound is a potent pan-JAK inhibitor, effectively inhibiting all four JAK family members in the low nanomolar range.[8] Tofacitinib demonstrates high potency against JAK3, followed by JAK2 and JAK1, exhibiting a preference for JAK1 and JAK3-mediated signaling pathways.[7][13][18]
Experimental Protocols
To ensure a standardized and objective comparison of JAK inhibitors in vitro, specific experimental protocols are employed.
Biochemical Kinase Assay (IC50 Determination)
This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of purified JAK isoforms.[14][19]
-
Objective: To determine the concentration of the inhibitor required to reduce the kinase activity by 50% (IC50).
-
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP (Adenosine triphosphate).
-
A specific peptide substrate for each kinase.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compounds (this compound, tofacitinib) at various concentrations.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay or similar).
-
-
Procedure:
-
The JAK enzyme and its corresponding peptide substrate are prepared in the assay buffer.
-
The test compounds are serially diluted and added to the enzyme/substrate mixture.
-
The kinase reaction is initiated by adding a specific concentration of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of product (phosphorylated substrate) or consumed ATP is quantified using a detection reagent and a luminometer or spectrophotometer.
-
The percentage of inhibition for each compound concentration is calculated relative to a control without any inhibitor.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based STAT Phosphorylation Assay
This assay provides a more biologically relevant context by measuring the inhibition of JAK-STAT signaling within a whole-cell system.[14][20][21]
-
Objective: To assess the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins in cells.
-
Materials:
-
Human cell lines or primary cells (e.g., peripheral blood mononuclear cells - PBMCs).
-
Cytokines to stimulate specific JAK-STAT pathways (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2, IFNα for JAK1/TYK2).[14][18]
-
Test compounds (this compound, tofacitinib).
-
Antibodies specific for phosphorylated STAT proteins (pSTAT).
-
Flow cytometer.
-
-
Procedure:
-
Cells are pre-incubated with various concentrations of the test compounds.
-
A specific cytokine is added to the cell culture to stimulate a particular JAK-STAT pathway.
-
After a short incubation period, the cells are fixed and permeabilized to allow antibodies to enter.
-
The cells are then stained with fluorescently labeled antibodies that specifically bind to the phosphorylated form of a target STAT protein (e.g., pSTAT3, pSTAT5).
-
The level of pSTAT is quantified for each cell using a flow cytometer.
-
The inhibition of STAT phosphorylation is calculated for each compound concentration relative to cells stimulated with the cytokine but without the inhibitor.
-
IC50 values are determined by plotting the inhibition of phosphorylation against the inhibitor concentration.
-
Summary
The in vitro data demonstrates clear differences in the inhibitory profiles of this compound and tofacitinib.
-
This compound acts as a potent pan-JAK inhibitor , with low nanomolar IC50 values against all four JAK isoforms.[8] This broad activity suggests it can comprehensively block signaling from a wide range of cytokines.
-
Tofacitinib exhibits a more selective profile with a preference for JAK1 and JAK3 .[7][16] Its high potency against JAK3 is consistent with its initial design, and its ability to inhibit JAK1 allows it to block the signaling of many key inflammatory cytokines.[7][18]
It is crucial to note that selectivity observed in biochemical and cellular in vitro assays may not always directly reflect the in vivo selectivity and clinical effects, which can be influenced by factors such as pharmacokinetics, pharmacodynamics, and drug concentration in specific tissues.[7] However, these in vitro comparisons provide a fundamental understanding of the distinct pharmacological properties of each inhibitor and serve as a valuable guide for further research and development.
References
- 1. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK inhibitor selectivity: new opportunities, better drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 7. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PF 6263276 - AdisInsight [adisinsight.springer.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (this compound) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 20. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
PF-06263276 versus other pan-JAK inhibitors selectivity
A Comparative Guide to the Selectivity of PF-06263276 Versus Other Pan-JAK Inhibitors
For researchers and professionals in drug development, understanding the selectivity profile of kinase inhibitors is paramount. This guide provides a detailed comparison of this compound, a potent pan-Janus kinase (JAK) inhibitor, with other notable JAK inhibitors. The comparative analysis is supported by experimental data on their inhibitory activity against the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2.
Pan-JAK Inhibitor Selectivity Profile
The selectivity of a JAK inhibitor is determined by its half-maximal inhibitory concentration (IC50) against each JAK isoform. A lower IC50 value indicates greater potency. This compound has been identified as a potent pan-JAK inhibitor, demonstrating significant activity against all four JAK enzymes.[1][2][3][4][5]
Comparative Inhibitory Activity (IC50)
The following table summarizes the in vitro IC50 values for this compound and other well-characterized JAK inhibitors, offering a clear comparison of their selectivity profiles.
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Primary Selectivity |
| This compound | 2.2[1] | 23.1[1] | 59.9[1] | 29.7[1] | Pan-JAK |
| Tofacitinib | 1[6] | 20[6] | 1[6] | >100[6] | Pan-JAK (JAK1/3 preference) |
| Baricitinib | 5.9[7] | 5.7[7] | >400[7] | 53[7] | JAK1/JAK2 |
| Ruxolitinib | 10–53[7] | 28–29[7] | 311–810[7] | 116–177[7] | JAK1/JAK2 |
| Peficitinib | 3.9[7] | 5.0[7] | 0.7[7] | 4.8[7] | Pan-JAK |
Experimental Protocols
The determination of IC50 values is crucial for characterizing the potency and selectivity of kinase inhibitors. The primary method used is the in vitro kinase assay.
In Vitro Kinase Assay for IC50 Determination
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Objective: To quantify the concentration of an inhibitor required to reduce the activity of a specific JAK isoform by 50%.
General Protocol:
-
Reagents and Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP (Adenosine Triphosphate); a suitable substrate peptide (e.g., a synthetic peptide with a tyrosine residue for phosphorylation); the test inhibitor (e.g., this compound); assay buffer; and a detection system (often fluorescence- or luminescence-based).
-
Assay Procedure:
-
A series of dilutions of the test inhibitor are prepared.
-
The recombinant JAK enzyme, the substrate peptide, and the inhibitor are combined in an assay plate.
-
The kinase reaction is initiated by the addition of ATP. The concentration of ATP is typically kept near its Km value to ensure competitive binding conditions.
-
The reaction is allowed to proceed for a set period at a controlled temperature (e.g., room temperature or 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is measured. This can be done using various methods, such as antibody-based detection of the phosphopeptide or by measuring ATP depletion.
-
-
Data Analysis:
-
The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor.
-
The data are then plotted with the inhibitor concentration on the x-axis (log scale) and the percent inhibition on the y-axis.
-
The IC50 value is determined by fitting the data to a dose-response curve.[6]
-
Visualizing the Mechanism of Action
To better understand the context in which these inhibitors function, the following diagrams illustrate the JAK-STAT signaling pathway and the experimental workflow for determining inhibitor selectivity.
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Caption: Workflow of an in vitro kinase assay for IC50 determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (this compound) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
A Comparative Analysis of the Pan-JAK Inhibitor PF-06263276 and Selective JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational pan-Janus kinase (JAK) inhibitor, PF-06263276, with several selective JAK inhibitors that have been evaluated in preclinical and clinical settings. The aim is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their respective mechanisms of action, in vitro potency, and in vivo efficacy, supported by experimental data.
Introduction to JAK Inhibition
The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases pivotal to the signaling pathways of numerous cytokines and growth factors.[1] These pathways, collectively known as the JAK-STAT signaling pathway, are integral to immune responses and hematopoietic processes. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases.[1] JAK inhibitors, or "jakinibs," are small molecules that modulate these signaling pathways, offering a therapeutic approach for a range of conditions.[1]
JAK inhibitors can be broadly categorized into two groups: pan-JAK inhibitors, which non-selectively target multiple JAK family members, and selective JAK inhibitors, which exhibit preferential inhibition of specific JAK enzymes. This guide focuses on comparing the pan-JAK inhibitor this compound with prominent selective JAK inhibitors like tofacitinib, baricitinib, and upadacitinib.
Mechanism of Action: A Tale of Selectivity
This compound is a potent pan-JAK inhibitor, demonstrating inhibitory activity across all four JAK family members.[2] Its mechanism of action involves blocking the ATP binding site of these kinases, thereby preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). This broad-spectrum inhibition leads to the dampening of signaling from a wide array of cytokines.
In contrast, selective JAK inhibitors are designed to target specific JAK isoforms to potentially achieve a more tailored therapeutic effect with an improved safety profile.
-
Tofacitinib is often described as a preferential JAK1 and JAK3 inhibitor.[3]
-
Baricitinib demonstrates potent inhibition of JAK1 and JAK2.[3]
-
Upadacitinib is a selective JAK1 inhibitor.[4]
The differing selectivity profiles of these inhibitors dictate which cytokine signaling pathways are most affected, potentially influencing their efficacy and adverse effect profiles in various disease contexts.
Data Presentation: In Vitro Potency and Preclinical Efficacy
The following tables summarize the available quantitative data for this compound and key selective JAK inhibitors.
Table 1: In Vitro Inhibitory Potency (IC50, nM)
| Compound | JAK1 | JAK2 | JAK3 | TYK2 | Reference |
| This compound | 2.2 | 23.1 | 59.9 | 29.7 | [2] |
| Tofacitinib | 1 | 20 | 112 | - | [4] |
| Upadacitinib | 43 | 250 | 2300 | - | [4] |
Note: IC50 values can vary between different assay conditions. Data presented here are for comparative purposes.
Table 2: Preclinical Efficacy in Animal Models
| Compound | Model | Key Findings | Reference |
| This compound | IL-23-Induced Ear Inflammation (Mouse) | 4% topical solution significantly reduced ear swelling by 48%. | [2] |
| IL-6-Induced Lung pSTAT3 Response (Mouse) | Dose-dependently inhibited IL-6-induced lung pSTAT3 with an ED50 of approximately 3 µ g/animal (intratracheal). | [2][5] | |
| Tofacitinib | IL-23-Induced Ear Inflammation (Mouse) | Oral administration (10 and 30 mg/kg) significantly reduced ear thickness. | [6] |
| Adjuvant-Induced Arthritis (Rat) | Showed dose-responsive efficacy in reducing paw swelling. | [4] | |
| Upadacitinib | Adjuvant-Induced Arthritis (Rat) | Demonstrated dose and exposure-dependent reductions in paw swelling and bone destruction, with a more potent efficacious exposure compared to tofacitinib. | [4] |
Experimental Protocols
IL-23-Induced Mouse Ear Skin Inflammation Model
This model is commonly used to screen for potential treatments for psoriasis.
Protocol Outline:
-
Animal Model: Typically, BALB/c or C57BL/6 mice are used.
-
Induction of Inflammation: Recombinant murine IL-23 is injected intradermally into the ear pinna. Injections are typically administered daily or every other day for a specified period (e.g., 4 to 14 days).
-
Treatment: The test compound (e.g., topical this compound or oral tofacitinib) is administered at various doses. A vehicle control group is included.
-
Efficacy Assessment: Ear thickness is measured regularly using a digital micrometer. At the end of the study, ear tissue can be collected for histological analysis (to assess acanthosis and inflammatory cell infiltration) and for measuring the expression of inflammatory mediators.[6]
IL-6-Induced Lung pSTAT3 Pharmacodynamic Model
This model assesses the ability of a compound to inhibit a specific JAK-STAT signaling event in vivo.
Protocol Outline:
-
Animal Model: Mice are used for this acute pharmacodynamic model.
-
Treatment: The test compound (e.g., this compound) is administered, often via the intratracheal route to target the lungs directly.
-
Challenge: A short time after compound administration, recombinant murine IL-6 is administered to the lungs to stimulate the JAK1/JAK2-STAT3 pathway.
-
Endpoint Measurement: At a defined time point after the IL-6 challenge, lung tissue is harvested, and the levels of phosphorylated STAT3 (pSTAT3) are quantified using methods such as ELISA or Western blot to determine the extent of pathway inhibition.[5]
Rat Adjuvant-Induced Arthritis (AIA) Model
The AIA model is a well-established preclinical model of rheumatoid arthritis.[4]
Protocol Outline:
-
Animal Model: Lewis rats are commonly used.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's complete adjuvant at the base of the tail.
-
Treatment: Oral administration of the test compounds (e.g., upadacitinib, tofacitinib) or vehicle begins at the first signs of disease and continues for a specified duration.
-
Efficacy Assessment: Paw swelling is measured regularly. At the end of the study, paws can be collected for micro-computed tomography (µCT) to assess bone erosion and for histological evaluation of synovial inflammation, cartilage damage, and bone resorption.[4]
Mandatory Visualization
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and points of inhibition.
Experimental Workflow: IL-23-Induced Ear Inflammation Model
Caption: Workflow for the IL-23-induced ear inflammation model.
Experimental Workflow: Rat Adjuvant-Induced Arthritis Model
Caption: Workflow for the adjuvant-induced arthritis model in rats.
Concluding Remarks
This compound, as a pan-JAK inhibitor, demonstrates broad inhibition of the JAK-STAT pathway, which is reflected in its preclinical efficacy in models driven by diverse cytokines like IL-23 and IL-6. Selective JAK inhibitors, on the other hand, offer the potential for a more targeted immunomodulatory effect. The preclinical data available for upadacitinib suggests that a selective JAK1 inhibitor can achieve comparable or even more potent efficacy in an arthritis model compared to the less selective inhibitor tofacitinib.[4]
The choice between a pan-JAK inhibitor and a selective JAK inhibitor for a specific therapeutic indication will depend on the key cytokine pathways driving the pathology of the disease. For conditions where multiple cytokine pathways are implicated, a pan-JAK inhibitor like this compound might offer a broader therapeutic effect. Conversely, in diseases where a specific JAK-dependent pathway is predominant, a selective inhibitor may provide a more favorable benefit-risk profile. Further head-to-head preclinical and clinical studies are warranted to directly compare the efficacy and safety of this compound with selective JAK inhibitors to fully elucidate their respective therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
Validating PF-06263276 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the in vivo target engagement of PF-06263276, a potent pan-Janus kinase (JAK) inhibitor. Developed for researchers and drug development professionals, this document outlines the primary pharmacodynamic biomarker approach, details alternative methodologies, and presents supporting experimental data and protocols.
Introduction to this compound and In Vivo Target Engagement
This compound is a selective inhibitor of all four Janus kinase (JAK) family members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors involved in inflammation and immunity.[2][3] By inhibiting these kinases, this compound effectively blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the inflammatory response.[1][4]
Validating that a drug molecule interacts with its intended target within a living organism, known as in vivo target engagement, is a critical step in drug development. It provides crucial evidence linking the drug's mechanism of action to its pharmacological effect. For this compound, the primary method for demonstrating in vivo target engagement is the measurement of the inhibition of phosphorylated STAT3 (pSTAT3) in response to a cytokine challenge.
Primary Method: Inhibition of IL-6 Induced pSTAT3 in a Murine Model
The most direct method to confirm the in vivo target engagement of this compound is by assessing its ability to inhibit the phosphorylation of STAT3 in a relevant animal model. An established model utilizes the administration of interleukin-6 (IL-6) to induce a robust and measurable increase in pSTAT3 in the lungs of mice.[1][5]
Experimental Protocol: IL-6 Induced pSTAT3 Response in Mouse Lungs
This protocol outlines the key steps for evaluating the in vivo target engagement of this compound by measuring the inhibition of pSTAT3 in a mouse model of IL-6 induced lung inflammation.
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
This compound
-
Recombinant murine IL-6
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]
-
Phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane)
-
Tissue homogenization buffer with phosphatase and protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-pSTAT3 (Tyr705), anti-STAT3, anti-beta-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Animal Acclimation: Acclimate mice to laboratory conditions for at least one week prior to the experiment.
-
Drug Administration: Administer this compound or vehicle to mice via the desired route (e.g., intratracheal for lung-specific effects).[1][5] Dosing will depend on the specific experimental question.
-
Cytokine Challenge: At a specified time post-drug administration (e.g., 1-2 hours), administer recombinant murine IL-6 (e.g., 1-5 µg per mouse) via intratracheal instillation to induce pSTAT3 in the lungs.[6][7]
-
Tissue Collection: At the time of peak pSTAT3 response (typically 15-30 minutes post-IL-6 challenge), euthanize the mice and perfuse the lungs with cold PBS to remove blood.
-
Tissue Homogenization: Excise the lungs and immediately homogenize in ice-cold lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lung homogenates.
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against pSTAT3, total STAT3, and a loading control (e.g., beta-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for pSTAT3 and total STAT3. Normalize the pSTAT3 signal to the total STAT3 signal to determine the level of inhibition for each treatment group compared to the vehicle-treated, IL-6 challenged group.
Quantitative Data for this compound
In a murine pharmacodynamic model of IL-6 induced lung pSTAT3 response, intratracheally administered this compound dose-dependently inhibited the increase of lung pSTAT3 with an ED50 of approximately 3 µ g/animal .[1]
Comparison with Alternative JAK Inhibitors
Several other JAK inhibitors have been evaluated for their ability to engage their targets in vivo, primarily by assessing the inhibition of STAT phosphorylation.
| Inhibitor | Target(s) | In Vivo/Ex Vivo Model | Key Findings | Reference |
| This compound | pan-JAK | Mouse IL-6 induced lung pSTAT3 | ED50 of ~3 µ g/animal (intratracheal) for lung pSTAT3 inhibition. | [1] |
| Tofacitinib | Primarily JAK1/JAK3 | Ex vivo IL-6 induced pSTAT3 in human whole blood | EC50 of 119 nM for pSTAT3 inhibition. | [8][9] |
| Upadacitinib | Primarily JAK1 | Ex vivo IL-6 induced pSTAT3 in human whole blood | EC50 of 60.7 nM for pSTAT3 inhibition. | [8][9] |
| Ruxolitinib | JAK1/JAK2 | Mouse xenograft model of head and neck cancer | Significantly decreased pSTAT3 levels in tumors. |
Alternative In Vivo Target Engagement Validation Method: Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to directly demonstrate the physical binding of a drug to its target protein in a cellular or in vivo setting.[10][11][12][13] The principle of CETSA is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Experimental Protocol: In Vivo CETSA for a Kinase Inhibitor
This protocol provides a general workflow for performing an in vivo CETSA experiment to validate the target engagement of a kinase inhibitor.
Materials:
-
Mice
-
Kinase inhibitor of interest
-
Vehicle for the inhibitor
-
Tissue homogenization buffer with protease inhibitors
-
Liquid nitrogen
-
PCR tubes or strips
-
Thermal cycler
-
Ultracentrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the target kinase
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Drug Administration: Administer the kinase inhibitor or vehicle to mice.
-
Tissue Collection: At the desired time point, euthanize the mice and harvest the target tissue.
-
Tissue Homogenization: Homogenize the tissue in a suitable buffer containing protease inhibitors.
-
Aliquoting: Aliquot the tissue homogenate into PCR tubes.
-
Thermal Challenge: Heat the aliquots to a range of temperatures in a thermal cycler for a fixed duration (e.g., 3 minutes).
-
Lysis and Soluble Fraction Separation: Lyse the cells by freeze-thaw cycles and separate the soluble fraction from the precipitated proteins by ultracentrifugation.
-
Western Blot Analysis:
-
Analyze the soluble fractions by Western blotting using an antibody specific for the target kinase.
-
-
Data Analysis: Quantify the band intensities at each temperature for both the vehicle and drug-treated groups. A shift in the melting curve to a higher temperature in the drug-treated group indicates target engagement.
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo pSTAT3 Inhibition Assay
Caption: Workflow for the in vivo pSTAT3 inhibition assay.
Comparison of Target Engagement Validation Methods
Caption: Comparison of pSTAT3 inhibition assay and CETSA for target engagement.
References
- 1. researchgate.net [researchgate.net]
- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 4. google.com [google.com]
- 5. Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (this compound) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intratracheal IL-6 Protects against Lung Inflammation in Direct, but Not Indirect, Causes of Acute Lung Injury in Mice | PLOS One [journals.plos.org]
- 7. Intratracheal IL-6 Protects against Lung Inflammation in Direct, but Not Indirect, Causes of Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preferential Inhibition of JAK1 Relative to JAK3 by Upadacitinib: Exposure-Response Analyses of Ex Vivo Data From 2 Phase 1 Clinical Trials and Comparison to Tofacitinib - Publications - Immune-Mediated Inflammatory Disease Forum [imidforum.com]
- 9. Preferential Inhibition of JAK1 Relative to JAK3 by Upadacitinib: Exposure‐Response Analyses of Ex Vivo Data From 2 Phase 1 Clinical Trials and Comparison to Tofacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pelagobio.com [pelagobio.com]
- 12. [PDF] CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens | Semantic Scholar [semanticscholar.org]
- 13. CETSA [cetsa.org]
Unveiling the Selectivity of PF-06263276: A Comparative Guide to its Kinase Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a detailed comparison of the cross-reactivity profile of PF-06263276, a potent pan-Janus kinase (JAK) inhibitor, against a broad panel of kinases.
This compound was developed as a selective inhibitor of the JAK family, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These enzymes are critical components of the JAK-STAT signaling pathway, a key cascade in cytokine signaling that regulates inflammation and immune responses. While designed for potent pan-JAK inhibition, a comprehensive assessment of its interaction with other kinases is essential for a complete understanding of its pharmacological profile.
Kinase Inhibition Profile of this compound
The primary targets of this compound are the members of the Janus kinase family. The inhibitor demonstrates high potency against these kinases, as detailed in the table below.
| Target Kinase | IC50 (nM) |
| JAK1 | 2.2 |
| JAK2 | 23.1 |
| JAK3 | 59.9 |
| TYK2 | 29.7 |
Table 1: Potency of this compound against primary JAK kinase targets.
To assess the broader selectivity of this compound, its activity was evaluated against a panel of 28 additional kinases. The following table summarizes the percentage of inhibition observed at a 1 µM concentration of the compound.
| Kinase | % Inhibition @ 1 µM | Kinase | % Inhibition @ 1 µM |
| CAMK2D | 95 | ROCK1 | 50 |
| ROCK2 | 93 | GAK | 48 |
| DCAMKL1 | 92 | MAP4K4 | 47 |
| MAP4K5 | 89 | STK3 | 46 |
| MINK1 | 89 | TNK2 | 45 |
| TNIK | 86 | FLT4 | 44 |
| MST4 | 85 | MYO3B | 44 |
| YSK4 | 85 | CIT | 43 |
| LRRK2 | 77 | FLT1 | 42 |
| TNK1 | 75 | PHKG2 | 41 |
| SLK | 65 | TSSK1B | 41 |
| PKN1 | 63 | CLK2 | 40 |
| PKN2 | 61 | PLK4 | 40 |
| LOK | 56 | MARK4 | 39 |
Table 2: Cross-reactivity of this compound against a panel of 28 kinases. Data represents the percentage of inhibition at a 1 µM concentration.
Experimental Protocols
The inhibitory activity of this compound was determined using established in vitro kinase assay methodologies.
JAK Enzyme Inhibition Assay:
The IC50 values for JAK1, JAK2, JAK3, and TYK2 were determined using a 4-fold serial dilution of this compound starting at a concentration of 2 µM. The assays were performed in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20. The final ATP concentration in the reaction was 1 mM. The kinase activity was measured by quantifying the phosphorylation of a specific peptide substrate using a mobility shift assay.
Broad Kinase Panel Screening:
The cross-reactivity of this compound was assessed against a panel of 28 kinases at a fixed concentration of 1 µM. The experimental conditions, including buffer composition and ATP concentration, were optimized for each individual kinase assay according to the manufacturer's protocols (Reaction Biology Corp.). The percentage of inhibition was calculated by comparing the kinase activity in the presence of this compound to a vehicle control.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and the general workflow of the kinase inhibition assays.
Caption: The JAK-STAT signaling pathway inhibited by this compound.
Caption: General experimental workflow for in vitro kinase inhibition assays.
PF-06263276: A Comparative Guide for Novel JAK Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pan-Janus kinase (JAK) inhibitor, PF-06263276, with other notable JAK inhibitors. The information presented herein is intended to serve as a reference for the development of novel JAK inhibitors by providing key performance data, experimental methodologies, and pathway visualizations.
Introduction to this compound
This compound is a potent, ATP-competitive pan-JAK inhibitor, demonstrating activity against all four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1] Developed by Pfizer, it has been investigated for topical and inhaled delivery for the treatment of inflammatory diseases of the skin and lungs.[2][3] Its broad activity profile makes it a valuable reference compound for understanding the therapeutic potential and potential side effects of pan-JAK inhibition, as well as a benchmark for assessing the selectivity of new chemical entities.
Biochemical Potency and Selectivity Profile
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and a selection of other clinically relevant JAK inhibitors against the four JAK isoforms. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration.[4]
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Primary Selectivity | Reference |
| This compound | 2.2 | 23.1 | 59.9 | 29.7 | Pan-JAK | [1] |
| Tofacitinib | 1 | 20 | 1 | >100 | Pan-JAK (JAK1/3 preference) | [5] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2 | [6] |
| Upadacitinib | 43 | 210 | 2300 | 4600 | JAK1 | [7][8] |
| Filgotinib | 10 | 28 | 810 | 116 | JAK1 | [9] |
| Abrocitinib | 29 | 803 | >10,000 | 1250 | JAK1 | [7][8] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | JAK1/JAK2 | [9] |
JAK-STAT Signaling Pathway and Inhibition
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, and differentiation.[6][10] Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases.[11] JAK inhibitors exert their therapeutic effects by blocking one or more of the JAK enzymes, thereby interfering with the downstream signaling of pro-inflammatory cytokines.[5]
Figure 1. Simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Experimental Protocols
Standardized and reproducible experimental protocols are essential for the accurate comparison of novel JAK inhibitors. Below are detailed methodologies for key in vitro assays.
In Vitro Kinase Enzymatic Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a specific JAK isoform.
Objective: To determine the IC50 value of a test compound against purified JAK enzymes.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP (Adenosine triphosphate).
-
Peptide substrate (e.g., IRS-1tide for JAK1).[12]
-
Kinase assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35).[13]
-
Test compound (e.g., this compound) serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent.[14]
-
Microplate reader capable of luminescence detection.
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, peptide substrate, and ATP.
-
Add the test compound at various concentrations to the wells of a microplate.
-
Initiate the kinase reaction by adding the specific JAK enzyme to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 45 minutes).[3]
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Figure 2. General workflow for an in vitro JAK kinase enzymatic assay.
Cellular Phospho-STAT (pSTAT) Assay
This cell-based assay measures the ability of a compound to inhibit cytokine-induced phosphorylation of STAT proteins, providing a more biologically relevant measure of potency.
Objective: To determine the IC50 value of a test compound for the inhibition of STAT phosphorylation in a cellular context.
Materials:
-
Human whole blood or isolated peripheral blood mononuclear cells (PBMCs).[15]
-
Cytokines to stimulate specific pathways (e.g., IL-6 for JAK1/JAK2, IFN-α for JAK1/TYK2).[15]
-
Test compound (e.g., this compound) serially diluted in DMSO.
-
Fixation and permeabilization buffers.
-
Fluorochrome-conjugated antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).
-
Flow cytometer.
Procedure:
-
Pre-incubate whole blood or PBMCs with various concentrations of the test compound for a specified time (e.g., 1 hour).[15]
-
Stimulate the cells with a specific cytokine for a short period (e.g., 15 minutes) to induce STAT phosphorylation.[15]
-
Fix and permeabilize the cells to allow for intracellular antibody staining.
-
Stain the cells with a fluorochrome-conjugated anti-pSTAT antibody.
-
Analyze the samples by flow cytometry to quantify the levels of pSTAT in specific cell populations.
-
Calculate the percentage of inhibition of STAT phosphorylation for each compound concentration and determine the IC50 value.
Figure 3. Workflow for a cellular phospho-STAT (pSTAT) assay.
In Vivo Efficacy Models
Preclinical animal models are crucial for evaluating the in vivo efficacy of novel JAK inhibitors. Commonly used models for inflammatory diseases include:
-
Collagen-Induced Arthritis (CIA) in mice or rats: A widely used model for rheumatoid arthritis that assesses joint inflammation, swelling, and bone erosion.[16]
-
Imiquimod-induced psoriasis model in mice: This model mimics the psoriatic phenotype, characterized by skin thickening, scaling, and erythema, and is responsive to JAK inhibitor treatment.[13]
-
Adjuvant-Induced Arthritis (AIA) in rats: Another model for rheumatoid arthritis that is sensitive to the effects of JAK inhibitors.[16]
Comparative Efficacy of Approved JAK Inhibitors
Several JAK inhibitors are approved for the treatment of various inflammatory diseases, including rheumatoid arthritis, psoriatic arthritis, and atopic dermatitis.[17][18] Network meta-analyses of clinical trial data have been conducted to compare the relative efficacy of these agents.[19] For instance, studies have compared the efficacy of tofacitinib, baricitinib, and upadacitinib in patients with rheumatoid arthritis, showing that all are more effective than placebo, with some differences in efficacy and safety profiles.[20][21][22] These comparative clinical data provide valuable context for the development of new JAK inhibitors with improved therapeutic profiles.
Conclusion
This compound serves as an important reference compound for the development of novel JAK inhibitors due to its well-characterized pan-JAK inhibitory profile. By utilizing the comparative data and detailed experimental protocols outlined in this guide, researchers can effectively benchmark new chemical entities, understand structure-activity relationships, and ultimately advance the development of next-generation JAK inhibitors with optimized potency, selectivity, and therapeutic potential. The provided visualizations of the JAK-STAT pathway and experimental workflows offer a clear framework for understanding the mechanism of action and evaluation process for this important class of drugs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. droracle.ai [droracle.ai]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. abmole.com [abmole.com]
- 10. researchgate.net [researchgate.net]
- 11. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. JAK Inhibitors in Psoriasis: A Promising New Treatment Modality - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 14. promega.com [promega.com]
- 15. academic.oup.com [academic.oup.com]
- 16. JAK Inhibitors in Rheumatoid Arthritis: Immunomodulatory Properties and Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative Efficacy of JAK Inhibitors for Moderate-To-Severe Rheumatoid Arthritis: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Are all JAK inhibitors for the treatment of rheumatoid arthritis equivalent? An adjusted indirect comparison of the efficacy of tofacitinib, baricitinib, upadacitinib, and filgotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of PF-06263276 in Inflammatory Models
This guide provides a comprehensive comparison of the in vivo efficacy of the pan-Janus kinase (JAK) inhibitor, PF-06263276, with other relevant JAK inhibitors in preclinical models of skin and lung inflammation. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.
Mechanism of Action: The JAK-STAT Pathway
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in mediating cytokine signaling. The binding of cytokines to their receptors activates associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are also phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of gene transcription. This JAK-STAT pathway is pivotal in the immune and inflammatory responses.
This compound is a potent, selective pan-JAK inhibitor, targeting JAK1, JAK2, JAK3, and TYK2, thereby blocking the signaling of multiple pro-inflammatory cytokines.[1]
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
In Vivo Efficacy in a Skin Inflammation Model
The IL-23-induced ear swelling model in mice is a well-established preclinical model for psoriasis-like skin inflammation. The efficacy of topically and orally administered JAK inhibitors in this model is summarized below.
Quantitative Data Summary: IL-23-Induced Ear Swelling Model
| Compound | Administration | Dose | Efficacy Readout | Result |
| This compound | Topical | 4% solution | Reduction in ear swelling | 48% reduction |
| Tofacitinib | Oral | 10 mg/kg | Reduction in ear swelling | 45.6% reduction [2] |
| Tofacitinib | Oral | 30 mg/kg | Reduction in ear swelling | 68.8% reduction [2] |
Experimental Protocol: IL-23-Induced Mouse Ear Skin Inflammation
This protocol outlines the methodology for inducing and evaluating skin inflammation in mice.
References
A Comparative Analysis: PF-06263276 Versus Next-Generation JAK Inhibitors
This guide provides a detailed comparison of the pan-Janus kinase (JAK) inhibitor PF-06263276 against several next-generation, selective JAK inhibitors. The focus is on their mechanisms of action, selectivity profiles, and the experimental methodologies used to characterize them. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to JAK Inhibition
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.[1] The JAK family comprises four intracellular tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[2] Inhibiting these kinases, or "JAKinibs," can effectively block pro-inflammatory signaling, making them valuable therapeutic agents for a range of autoimmune and inflammatory diseases.[1][3]
First-generation JAK inhibitors were often non-selective. The drive to improve safety and efficacy has led to the development of "next-generation" inhibitors with greater selectivity for specific JAK family members.[2][4][5] This guide compares this compound, a pan-JAK inhibitor, with prominent next-generation selective inhibitors: Upadacitinib , Filgotinib , Abrocitinib (JAK1-selective), and Deucravacitinib (TYK2-selective).
Mechanism of Action and Selectivity Profile
This compound this compound is described as a potent, selective pan-JAK inhibitor, meaning it targets all four JAK enzymes.[6][7] It was developed for topical or inhaled delivery to treat inflammatory conditions of the skin and lungs.[8][9] Its mechanism involves binding to the ATP-binding site of the JAK enzymes, preventing the phosphorylation and activation of STAT proteins. By inhibiting all JAKs, it broadly blocks signaling from a wide array of cytokines.[6]
Next-Generation JAK Inhibitors Next-generation inhibitors are characterized by their specificity for individual JAK enzymes, which is thought to provide a more targeted therapeutic effect and potentially reduce side effects associated with broader JAK inhibition.[4][10]
-
Upadacitinib, Filgotinib, and Abrocitinib (JAK1-Selective): These inhibitors preferentially target JAK1.[10][11][12] JAK1 is crucial for signaling many pro-inflammatory cytokines.[13] By selectively inhibiting JAK1, these drugs aim to achieve anti-inflammatory effects while sparing other JAK-mediated pathways, such as the JAK2-dependent pathway involved in red blood cell production.[10][14] Like this compound, they are ATP-competitive inhibitors.[15][16]
-
Deucravacitinib (TYK2-Selective): Deucravacitinib represents a novel approach with its high selectivity for TYK2.[17][18] Uniquely, it is an allosteric inhibitor that binds to the regulatory pseudokinase (JH2) domain of TYK2, not the active ATP-binding (JH1) domain.[17][19] This mechanism locks the enzyme in an inactive state, preventing its activation and subsequent signaling of key cytokines like IL-12 and IL-23.[17][20] This allosteric action confers very high selectivity for TYK2 over JAK1, JAK2, and JAK3.[17]
Data Presentation: Comparative Inhibitory Activity
The selectivity of JAK inhibitors is quantified by their half-maximal inhibitory concentration (IC50) against each enzyme. A lower IC50 value indicates greater potency. The table below summarizes the reported IC50 values for this compound and selected next-generation inhibitors.
| Inhibitor | Target Profile | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Notes |
| This compound | Pan-JAK | 2.2[6] | 23.1[6] | 59.9[6] | 29.7[6] | Potent inhibition across all JAKs, with highest potency for JAK1. |
| Upadacitinib | JAK1 Selective | 43[16] | 120[16] | 2300[16] | 4700[16] | Demonstrates greater inhibitory potency for JAK1 and JAK2 compared to JAK3 and TYK2.[11] |
| Filgotinib | JAK1 Selective | 10[21] | 28[21] | 810[21] | 116[21] | Exhibits approximately 30-fold greater selectivity for JAK1 over JAK2.[10][22] |
| Abrocitinib | JAK1 Selective | - | - | - | - | Reported to be 28-fold more selective for JAK1 over JAK2, >340-fold over JAK3, and 43-fold over TYK2.[15] |
| Deucravacitinib | TYK2 Selective | - | - | - | - | Allosteric inhibitor with high selectivity for TYK2's regulatory domain, showing minimal activity against JAK1/2/3 in cellular assays.[17] |
Note: IC50 values can vary based on the specific assay conditions (e.g., ATP concentration). Data is compiled from published biochemical or enzymatic assays.
Experimental Protocols
The determination of JAK inhibitor selectivity and potency is crucial for their characterization. A common method is the in vitro biochemical kinase assay.
Protocol: In Vitro Kinase Assay for JAK Inhibition
-
Objective: To determine the IC50 value of a test compound (e.g., this compound) against each of the four purified recombinant JAK enzymes (JAK1, JAK2, JAK3, TYK2).
-
Materials:
-
Purified, recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
A generic peptide substrate for the kinase (e.g., a poly-Glu-Tyr peptide).
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³³P]ATP).
-
Test inhibitor dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer containing necessary salts and cofactors (e.g., MgCl₂).
-
96-well filter plates and a scintillation counter.
-
-
Methodology:
-
Compound Preparation: A serial dilution of the test inhibitor is prepared to test a range of concentrations.
-
Assay Reaction: The kinase reaction is initiated by combining the specific JAK enzyme, the peptide substrate, the test inhibitor at various concentrations, and the assay buffer in the wells of a microplate.
-
Initiation: The reaction is started by adding the [γ-³³P]ATP solution. The plate is incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow for phosphorylation of the substrate.
-
Termination: The reaction is stopped by adding a solution like phosphoric acid.
-
Detection: The phosphorylated substrate is captured on the filter plate, which is then washed to remove unincorporated [γ-³³P]ATP. The radioactivity retained on the filter, corresponding to the level of substrate phosphorylation, is measured using a scintillation counter.
-
Data Analysis: The amount of radioactivity is plotted against the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the JAK-STAT pathway, the points of inhibition for different JAKinibs, and a typical experimental workflow.
Caption: General JAK-STAT signaling pathway and the point of action for ATP-competitive JAK inhibitors.
Caption: Comparison of pan-JAK vs. next-generation selective JAK inhibition mechanisms.
Caption: Simplified workflow for an in vitro biochemical kinase assay to determine inhibitor potency.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ard.bmj.com [ard.bmj.com]
- 5. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (this compound) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Filgotinib - Wikipedia [en.wikipedia.org]
- 11. droracle.ai [droracle.ai]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. Filgotinib | C21H23N5O3S | CID 49831257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Upadacitinib? [synapse.patsnap.com]
- 15. Abrocitinib: A Comprehensive Review of its Efficacy and Safety in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. What is the mechanism of action of deucravacitinib? - Project LEAD [projectlead.dermsquared.com]
- 19. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 20. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 21. Filgotinib in Rheumatoid Arthritis: A Profile of Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 22. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of the Pan-JAK Inhibitor PF-06263276 in Preclinical Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical data available for PF-06263276, a potent pan-Janus kinase (JAK) inhibitor, with other relevant JAK inhibitors. The information is intended to offer an objective overview of its performance in models of skin and lung inflammation, supported by available experimental data.
Introduction to this compound
This compound is a selective pan-JAK inhibitor, targeting the Janus kinase family of enzymes: JAK1, JAK2, JAK3, and tyrosine kinase 2 (TYK2). These enzymes are critical components of the JAK-STAT signaling pathway, which is utilized by numerous cytokines to regulate immune responses and inflammation. By inhibiting all four members of the JAK family, this compound has the potential to broadly suppress the signaling of various pro-inflammatory cytokines. This has led to its investigation as a potential therapeutic for inflammatory diseases of the skin and lungs, with formulations developed for topical and inhaled delivery.
In Vitro Inhibitory Activity
This compound has demonstrated potent inhibition of the four JAK enzymes in in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. For comparison, the IC50 values for other well-characterized JAK inhibitors, Tofacitinib and Ruxolitinib, are also provided.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| This compound | 2.2 | 23.1 | 59.9 | 29.7 |
| Tofacitinib | 112 | 20 | 1 | - |
| Ruxolitinib | 3.3 | 2.8 | >400 | - |
Preclinical Efficacy in Inflammatory Models
The efficacy of this compound has been evaluated in established murine models of skin and lung inflammation.
IL-23-Induced Mouse Ear Skin Inflammation Model
This model is a well-accepted preclinical surrogate for psoriasis. Intradermal injection of interleukin-23 (IL-23) in the mouse ear induces a robust inflammatory response characterized by ear swelling, a hallmark of the disease.
This compound Performance: Topical administration of a 4% solution of this compound over 11 days resulted in a significant 48% reduction in ear swelling in this model.
Comparative Data: While direct head-to-head studies are not available, the efficacy of other JAK inhibitors in similar models provides context:
-
Tofacitinib: In a similar IL-23-induced ear inflammation model, topical tofacitinib has been shown to significantly reduce ear thickness.
-
Ruxolitinib: Topical application of ruxolitinib cream has also demonstrated efficacy in reducing ear swelling and inflammation in murine models of dermatitis.
IL-6-Induced Lung pSTAT3 Pharmacodynamic Model
To assess its potential for treating inflammatory lung diseases, this compound was evaluated in a model where interleukin-6 (IL-6) is administered to the lungs of mice to induce the phosphorylation of STAT3 (pSTAT3), a key downstream signaling event.
This compound Performance: Intratracheal administration of this compound dose-dependently inhibited the increase in lung pSTAT3, with an ED50 of approximately 3 µ g/animal .
Comparative Data:
Experimental Protocols
IL-23-Induced Mouse Ear Skin Inflammation Model
Objective: To evaluate the efficacy of topically administered this compound in reducing IL-23-induced skin inflammation.
Animals: Male C57BL/6 mice, 8-10 weeks old.
Procedure:
-
Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.
-
Baseline Measurement: The baseline thickness of both ears is measured using a digital caliper.
-
Induction of Inflammation: Recombinant murine IL-23 (typically 0.5 µg in 20 µL of PBS) is injected intradermally into the pinna of the right ear every other day for a total of 11 days. The left ear serves as a vehicle control.
-
Test Article Administration: A 4% solution of this compound is topically applied to the right ear daily for 11 days. A vehicle control is applied to a separate group of mice.
-
Efficacy Evaluation: Ear thickness is measured daily or every other day before the IL-23 injection. The percentage of inhibition of ear swelling is calculated by comparing the change in ear thickness in the treated group to the vehicle control group.
-
Histological Analysis (Optional): At the end of the study, ears can be collected for histological analysis to assess epidermal thickness and inflammatory cell infiltration.
IL-6-Induced Lung pSTAT3 Pharmacodynamic Model
Objective: To determine the in vivo potency of this compound in inhibiting IL-6-induced STAT3 phosphorylation in the lungs.
Animals: Male BALB/c mice, 8-10 weeks old.
Procedure:
-
Acclimatization: Animals are acclimatized for at least one week prior to the experiment.
-
Test Article Administration: this compound is formulated for intratracheal administration and delivered at various doses (e.g., 0.3-100 µ g/animal ) to different groups of mice.
-
IL-6 Challenge: A set time after this compound administration (e.g., 1 hour), mice are challenged with an intratracheal instillation of recombinant murine IL-6.
-
Sample Collection: At a predetermined time point after the IL-6 challenge (e.g., 15-30 minutes), mice are euthanized, and lung tissue is collected and immediately frozen.
-
pSTAT3 Analysis: Lung tissue is homogenized, and the levels of phosphorylated STAT3 (pSTAT3) and total STAT3 are quantified using a validated method such as an ELISA or Western blot.
-
Data Analysis: The ratio of pSTAT3 to total STAT3 is calculated for each animal. The dose-response curve is plotted, and the ED50 (the dose at which 50% of the maximal inhibition is observed) is calculated.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of the JAK-STAT signaling pathway by this compound.
Caption: Experimental workflow for the IL-23-induced mouse ear skin inflammation model.
Caption: Experimental workflow for the IL-6-induced lung pSTAT3 pharmacodynamic model.
Safety Operating Guide
Essential Guidance for the Disposal of PF-06263276
Core Disposal Procedure
Researchers handling PF-06263276 must adhere to the following procedural steps, which are aligned with standard laboratory safety protocols for hazardous chemical waste:
-
Consult Institutional and Local Regulations: Before initiating any disposal process, consult your institution's Environmental Health and Safety (EHS) department. Disposal regulations can vary significantly based on location.
-
Do Not Dispose Down the Drain: As a biologically active compound, this compound should never be disposed of down the drain. This practice can lead to environmental contamination and potential harm to aquatic life.
-
Segregate Chemical Waste: this compound waste should be segregated from other waste streams. It should be collected in a designated, properly labeled, and sealed waste container.
-
Use Appropriate Waste Containers: Collect waste in a container that is compatible with the chemical properties of this compound and any solvents used. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name.
-
Arrange for Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the waste. These organizations are equipped to handle and dispose of chemical waste in accordance with regulatory requirements.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal decision workflow for this compound.
Disclaimer: The information provided is based on general laboratory safety principles. Always consult your institution's specific safety protocols and the relevant Safety Data Sheet (SDS) for this compound, if available, before handling or disposing of this compound. Pfizer provides Safety Data Sheets for their products which should be consulted for workplace safety.[1][2] In the absence of a specific SDS, treating the compound as hazardous waste is the most prudent course of action.
References
Essential Safety and Logistical Information for Handling PF-06263276
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when handling potent compounds like PF-06263276, a pan-Janus kinase (JAK) inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety protocols and logistical plans based on best practices for handling potent kinase inhibitors and other hazardous pharmaceutical compounds.
Disclaimer: This information is intended as a general guide. A compound-specific risk assessment must be conducted before handling this compound. Researchers must obtain and thoroughly review the Safety Data Sheet (SDS) from their supplier for detailed and specific safety information.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound in solid and solution forms.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid Compound (weighing, aliquoting) | Safety glasses with side shields or chemical splash goggles. A face shield is recommended for larger quantities. | Double-gloving with nitrile or other chemically resistant gloves. | Disposable, solid-front lab coat or gown with tight-fitting cuffs. | A NIOSH-approved respirator (e.g., N95 or higher) is required if handling outside of a certified chemical fume hood or other ventilated enclosure. |
| Preparing Solutions | Chemical splash goggles. A face shield is recommended. | Double-gloving with nitrile or other chemically resistant gloves. | Disposable, solid-front lab coat or gown with tight-fitting cuffs. | Work should be performed in a certified chemical fume hood. A respirator is generally not required if working within a properly functioning fume hood. |
| Administering to Animals or Cell Cultures | Safety glasses with side shields or chemical splash goggles. | Nitrile or other chemically resistant gloves. | Lab coat. | Not generally required if performed in a biological safety cabinet or with appropriate local exhaust ventilation. |
Experimental Protocol: Weighing and Dissolving this compound
This protocol outlines the steps for safely preparing a stock solution of this compound.
-
Preparation:
-
Designate a specific area for handling the potent compound.
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Cover the work surface with disposable, absorbent bench paper.
-
Assemble all necessary equipment: this compound solid, appropriate solvent (e.g., DMSO), vials, pipettes, and waste containers.
-
-
Donning PPE:
-
Put on all required personal protective equipment as detailed in the table above for handling the solid compound.
-
-
Weighing:
-
Tare a clean, empty vial on an analytical balance inside the chemical fume hood.
-
Carefully transfer the desired amount of this compound solid to the vial using a spatula. Avoid creating dust.
-
Close the vial and the primary container of the solid compound immediately.
-
Record the weight.
-
-
Dissolving:
-
In the chemical fume hood, add the appropriate volume of solvent to the vial containing the solid this compound.
-
Cap the vial securely and vortex or sonicate until the solid is completely dissolved.
-
-
Labeling and Storage:
-
Clearly label the vial with the compound name, concentration, solvent, date, and your initials.
-
Store the stock solution at the recommended temperature, typically -20°C or -80°C, to ensure stability.
-
-
Decontamination and Waste Disposal:
-
Wipe down the work surface and any equipment used with an appropriate deactivating solution or 70% ethanol.
-
Dispose of all contaminated materials, including gloves, bench paper, and pipette tips, in a designated hazardous waste container.
-
Operational and Disposal Plans
A comprehensive plan for the entire lifecycle of the compound is crucial for maintaining a safe laboratory environment.
Spill Response:
-
Small Spills (Solid):
-
Alert others in the area.
-
Wearing appropriate PPE, gently cover the spill with damp paper towels to avoid raising dust.
-
Carefully wipe up the material, working from the outside in.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
Clean the spill area with a deactivating solution or 70% ethanol.
-
-
Small Spills (Liquid):
-
Alert others in the area.
-
Wearing appropriate PPE, absorb the spill with absorbent pads or spill pillows.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
Clean the spill area with a deactivating solution or 70% ethanol.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Prevent others from entering.
-
Contact your institution's Environmental Health and Safety (EHS) department for assistance.
-
Disposal Plan:
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste:
-
Contaminated consumables (e.g., gloves, pipette tips, vials, bench paper) should be collected in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Unused solutions and contaminated solvents should be collected in a separate, clearly labeled hazardous waste container. Do not pour down the drain.
-
-
Disposal Procedures:
Visualized Workflow
The following diagram illustrates the key stages of safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
